3-Chlorophenylglyoxal hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPIMXWMDQVBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625634 | |
| Record name | (3-Chlorophenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177288-16-3 | |
| Record name | (3-Chlorophenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorophenylglyoxal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chlorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenylglyoxal hydrate is a reactive α-dicarbonyl compound that serves as a versatile intermediate in organic synthesis and as a tool in chemical biology. Its utility stems from the presence of both an aldehyde and a ketone functional group, allowing for a range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its known biological interactions, and relevant safety information. The primary biological relevance of phenylglyoxal derivatives lies in their specific covalent modification of arginine residues in proteins, making them valuable reagents for studying protein structure and function.
Chemical and Physical Properties
The properties of this compound are summarized below. It is important to note that while some data is specific to the 3-chloro isomer, other properties are inferred from the closely related phenylglyoxal hydrate and 4-chlorophenylglyoxal hydrate due to a lack of specific experimental data for the 3-chloro derivative.
| Property | Value | Reference |
| CAS Number | 177288-16-3 | [1][2] |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Appearance | White to yellow to pink solid | [1] |
| Boiling Point | 343.2°C | [1] |
| Melting Point | 76-79 °C (for Phenylglyoxal hydrate) | [3] |
| Solubility | Forms the hydrate in water (for Phenylglyoxal) | [3] |
| Storage | 2-8°C | [1] |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from the established synthesis of phenylglyoxal via the oxidation of the corresponding acetophenone with selenium dioxide.[4]
Materials:
-
3'-Chloroacetophenone
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-chloroacetophenone (1 mole equivalent) in a minimal amount of dioxane. To this solution, add selenium dioxide (1.1 mole equivalents) and a small amount of water.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material and the formation of a black precipitate of elemental selenium.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated selenium.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the dioxane. Dissolve the resulting residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3-chlorophenylglyoxal.
-
Hydration: To form the hydrate, dissolve the crude product in a minimal amount of hot water and allow it to crystallize upon cooling. The resulting crystals of this compound can be collected by filtration.
Safety Precautions: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) must be worn.
Modification of Arginine Residues in a Peptide
This protocol is adapted from a procedure for modifying an arginine-containing model peptide with a phenylglyoxal derivative.[5]
Materials:
-
Arginine-containing model peptide (e.g., in phosphate-buffered saline)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.0
-
Quenching Solution: Tris buffer or hydroxylamine solution
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
-
Mass spectrometer for product verification
Procedure:
-
Peptide Preparation: Dissolve the model peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer.
-
Reaction: Add the this compound solution to the peptide solution to achieve a desired molar excess (e.g., 10- to 100-fold molar excess over arginine residues).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), with occasional mixing. The progress of the modification can be monitored by HPLC.
-
Quenching: Quench the reaction by adding an excess of the quenching solution.
-
Analysis: Analyze the reaction mixture by HPLC to determine the extent of modification. The modified peptide can be purified by preparative HPLC.
-
Verification: Confirm the mass of the modified peptide by mass spectrometry to verify the covalent adduction of 3-Chlorophenylglyoxal.
Biological Activity and Mechanism of Action
The primary mechanism of biological activity for phenylglyoxals, including this compound, is their ability to covalently modify the guanidinium group of arginine residues in proteins.[6][7] This reaction is relatively specific under mild physiological conditions (pH 7-9) and results in the formation of a stable adduct.
The modification of arginine has several important consequences for protein function:
-
Neutralization of Positive Charge: The guanidinium group of arginine is positively charged at physiological pH. The reaction with 3-Chlorophenylglyoxal neutralizes this charge, which can disrupt electrostatic interactions critical for protein structure, substrate binding, and protein-protein interactions.
-
Enzyme Inhibition: Many enzymes have critical arginine residues in their active sites that are involved in substrate binding or catalysis. Modification of these residues by 3-Chlorophenylglyoxal can lead to irreversible enzyme inhibition.[8]
-
Probing Protein Structure and Function: Due to its specificity for arginine, this compound can be used as a chemical probe to identify essential arginine residues in proteins and to study their role in biological processes.
The reaction of phenylglyoxal with arginine can lead to the formation of a 2:1 adduct, often referred to as the Takahashi adduct, where two molecules of the glyoxal react with a single arginine residue.[5]
Visualizations
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and characterization of 3-Chlorophenylglyoxal hydrate
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chlorophenylglyoxal Hydrate
This technical guide provides a comprehensive overview of the , a valuable intermediate in organic synthesis, particularly for the development of novel heterocyclic compounds in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a white to yellow or pink solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| CAS Number | 177288-16-3 | [1] |
| Boiling Point | 343.2°C | [1] |
| Storage Temperature | 2-8°C | [1] |
| Appearance | White to yellow to pink solid | [1] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Riley oxidation of 3-chloroacetophenone using selenium dioxide (SeO₂).[3][4][5] This reaction selectively oxidizes the α-methyl group of the ketone to a glyoxal, which is then hydrated.
Synthesis Workflow
The general workflow for the synthesis of this compound via the Riley oxidation is depicted below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of a phenylglyoxal via Riley oxidation, which can be adapted for this compound.[6]
Materials:
-
3-Chloroacetophenone (1 mole equivalent)
-
Selenium dioxide (SeO₂) (1 mole equivalent)[6]
-
Dioxane
-
Water
Procedure:
-
In a three-necked, round-bottom flask equipped with a stirrer and a reflux condenser, add dioxane, selenium dioxide, and a small amount of water.[6]
-
Heat the mixture to 50–55°C and stir until the selenium dioxide has completely dissolved.[6]
-
Add 3-chloroacetophenone to the reaction mixture.[6]
-
Reflux the mixture with continuous stirring for approximately four hours.[6] The progress of the reaction should be monitored using thin-layer chromatography (TLC).[5]
-
After the reaction is complete, decant the hot solution to separate it from the precipitated selenium.[6]
-
Remove the dioxane and water from the solution by distillation under reduced pressure.[6]
-
The crude 3-Chlorophenylglyoxal is then purified. To obtain the hydrate, dissolve the crude product in 3.5–4 volumes of hot water and allow it to crystallize upon cooling.[6]
-
Collect the crystals by filtration, wash with cold water, and dry.
Reaction Mechanism
The Riley oxidation of an acetophenone to a phenylglyoxal proceeds through a well-established mechanism. The key steps of this transformation are outlined in the diagram below.
Caption: Simplified mechanism of the Riley oxidation.
Characterization
The characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.
Spectroscopic Data
| Analysis | Expected Results |
| Infrared (IR) Spectrum | Conforms to the structure, showing characteristic peaks for C=O, C-Cl, and O-H (from the hydrate).[1] |
| Mass Spectrometry (MS) | Predicted m/z values for various adducts are available, such as [M+H]⁺ at 169.00508 and [M+Na]⁺ at 190.98702.[7] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. |
Table 2: Predicted Mass Spectrometry Data [7]
| Adduct | m/z |
| [M+H]⁺ | 169.00508 |
| [M+Na]⁺ | 190.98702 |
| [M-H]⁻ | 166.99052 |
| [M+NH₄]⁺ | 186.03162 |
| [M+K]⁺ | 206.96096 |
Purity Assessment
The purity of the final product should be assessed to ensure it meets the required specifications.
| Test Parameter | Specification |
| Purity (by HPLC) | 95-100%[1] |
| Water Content | ≤0.2%[1] |
Applications in Synthesis
This compound is a versatile building block in organic synthesis, primarily used as a precursor for the synthesis of various heterocyclic compounds.[1] It can react with amines and other nucleophiles to form more complex molecules. For example, it can be used in cyclocondensation reactions with C-glycopyranosyl formamidrazones to synthesize 3-glycopyranosyl-1,2,4-triazines, which are a class of compounds of interest in medicinal chemistry.[8]
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. PubChemLite - this compound (C8H5ClO2) [pubchemlite.lcsb.uni.lu]
- 8. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof - PMC [pmc.ncbi.nlm.nih.gov]
3-Chlorophenylglyoxal hydrate chemical structure and IUPAC name
This document provides a detailed technical overview of 3-Chlorophenylglyoxal hydrate, focusing on its chemical structure, properties, and synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Structure
3-Chlorophenylglyoxal exists in equilibrium with its hydrate form in the presence of water. The anhydrous form contains an aldehyde and a ketone functional group. The hydrate is a geminal diol formed at the aldehyde carbon.
-
IUPAC Name: 2-(3-chlorophenyl)-2,2-dihydroxyacetaldehyde
-
Synonyms: 3-Chlorophenylglyoxal monohydrate
-
Chemical Formula (Anhydrous): C₈H₅ClO₂[3]
The chemical structure is depicted below, showing the equilibrium between the anhydrous glyoxal and its hydrate.
Caption: Equilibrium between 3-Chlorophenylglyoxal and its hydrate form.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Appearance | White to yellow to pink solid | [2] |
| Boiling Point | 343.2°C (Predicted) | [2] |
| Purity Specification | 95-100% | [2] |
| Water Content | ≤0.2% | [2] |
| Storage Conditions | 2-8°C | [2] |
| XlogP (Predicted) | 2.5 | [3] |
Predicted Collision Cross Section (CCS) Data [3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 169.00508 | 128.0 |
| [M+Na]⁺ | 190.98702 | 138.0 |
| [M-H]⁻ | 166.99052 | 132.2 |
| [M+NH₄]⁺ | 186.03162 | 149.5 |
| [M+K]⁺ | 206.96096 | 134.6 |
Experimental Protocols: Synthesis
The synthesis of phenylglyoxals is commonly achieved through the oxidation of the corresponding acetophenone. A well-established method employs selenium dioxide as the oxidizing agent.[5]
General Protocol for the Synthesis of Phenylglyoxal Hydrates:
-
Objective: To synthesize 3-Chlorophenylglyoxal via oxidation of 3-chloroacetophenone.
-
Reagents:
-
3-Chloroacetophenone
-
Selenium Dioxide (SeO₂)
-
Dioxane (solvent)
-
Water
-
-
Procedure:
-
A mixture of selenium dioxide and a small amount of water is dissolved in dioxane in a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser. The mixture is heated to approximately 50-60°C with stirring until all solids dissolve.[5]
-
3-Chloroacetophenone is added to the solution in one portion.
-
The resulting mixture is heated to reflux and maintained for several hours (typically 4 hours) with continuous stirring. During this time, elemental selenium will precipitate as a red-brown solid.[5]
-
After the reaction is complete, the hot solution is decanted from the precipitated selenium.
-
The solvent (dioxane and water) is removed from the solution by distillation.
-
The crude 3-Chlorophenylglyoxal is then purified by vacuum distillation.[5]
-
To obtain the stable hydrate, the purified yellow liquid is dissolved in approximately 3-4 volumes of hot water and allowed to cool, promoting crystallization of the white solid hydrate.[5]
-
Caption: Workflow for the synthesis of this compound.
Applications in Synthesis
This compound is a versatile bifunctional reagent used as a key intermediate in the synthesis of various organic molecules, particularly heterocyclic compounds.[2] Its reactivity with amines and other nucleophiles makes it a valuable building block for creating more complex molecular architectures.[2] For instance, it has been used in cyclocondensation reactions with C-glycopyranosyl formamidrazones to synthesize novel 3-glycopyranosyl-1,2,4-triazines, a class of compounds of interest in medicinal chemistry.[6]
References
- 1. scbt.com [scbt.com]
- 2. This compound [myskinrecipes.com]
- 3. PubChemLite - this compound (C8H5ClO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound/95+%/168.58-景明化工股份有限公司 [echochemical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 3-Chlorophenylglyoxal Hydrate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide addresses the solubility of 3-Chlorophenylglyoxal hydrate in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. This guide provides a robust framework for researchers to systematically determine the solubility profile of this compound. It includes a detailed experimental protocol for the widely accepted shake-flask method for thermodynamic solubility determination, a structured table for data presentation, and a visual representation of the experimental workflow to ensure procedural clarity.
Introduction
This compound is a carbonyl compound of interest in organic synthesis and as a potential building block in pharmaceutical development. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and various analytical procedures. The solubility of a compound dictates its behavior in solution, impacting reaction kinetics, bioavailability, and the ease of handling and processing.
Data Presentation: A Framework for Solubility Data
To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. This standardized format will allow for clear and concise reporting of experimental findings.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
| e.g., Acetone | |||||
| e.g., Acetonitrile | |||||
| e.g., Dichloromethane | |||||
| e.g., Dimethyl Sulfoxide (DMSO) | |||||
| e.g., Ethanol | |||||
| e.g., Ethyl Acetate | |||||
| e.g., Methanol | |||||
| e.g., Tetrahydrofuran (THF) | |||||
| e.g., Toluene |
Researchers should populate this table with their experimentally determined values.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a globally recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3] The following protocol is adapted for the determination of this compound solubility in organic solvents.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Organic solvents of interest (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with polytetrafluoroethylene (PTFE)-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the organic solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration analysis (e.g., UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[3]
-
Solvent Addition: Add a precisely known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker. The mixture should be agitated at a constant temperature (e.g., 25 °C) for a sufficient duration to reach thermodynamic equilibrium. A period of 24 to 48 hours is typically recommended.[2][4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
3.3. Analytical Quantification
The concentration of the dissolved solute can be determined by various techniques. Two common methods are UV-Visible Spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
UV-Visible Spectroscopy: This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range. A calibration curve of absorbance versus concentration must be prepared using standard solutions of known concentrations. The absorbance of the diluted sample is then measured, and its concentration is determined from the calibration curve.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining concentration. A suitable HPLC method with a UV detector should be developed. Similar to UV-Vis spectroscopy, a calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.[6][7]
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the shake-flask method for determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While direct solubility data for this compound in organic solvents is currently lacking in the scientific literature, this guide provides the necessary framework for researchers to generate this essential information. The detailed shake-flask protocol, coupled with standard analytical techniques, will enable the reliable and reproducible determination of its solubility profile. The systematic collection of this data, as outlined in the provided table, will be invaluable for future research and applications involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. physicsforums.com [physicsforums.com]
- 6. chromblog.wordpress.com [chromblog.wordpress.com]
- 7. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
Spectral Analysis of 3-Chlorophenylglyoxal Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 3-Chlorophenylglyoxal hydrate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.
Introduction
This compound (C₈H₇ClO₃) is a derivative of phenylglyoxal, featuring a chlorine atom at the meta position of the phenyl ring. Its hydrated geminal diol structure at the aldehyde carbon makes it a versatile building block in the synthesis of heterocyclic compounds. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show fragmentation patterns related to its structure. Under typical electron ionization (EI) conditions, the molecular ion of the hydrate may be weak or absent due to the facile loss of a water molecule. The spectrum would likely be dominated by the molecular ion of the anhydrous form, 3-Chlorophenylglyoxal.
Table 1: Predicted Mass Spectrometry Data for 3-Chlorophenylglyoxal (Anhydrous form) [1]
| Adduct | Predicted m/z |
| [M]+ | 167.99725 |
| [M+H]+ | 169.00508 |
| [M+Na]+ | 190.98702 |
| [M-H]- | 166.99052 |
| [M+H-H₂O]+ | 150.99506 |
Likely Fragmentation Pattern: The primary fragmentation would involve the cleavage of the C-C bond between the carbonyl groups, leading to characteristic fragments. The most stable fragments would be the benzoyl cation and its derivatives.
-
m/z 139/141: [Cl-C₆H₄-CO]⁺ fragment, showing the characteristic 3:1 isotopic pattern for chlorine.
-
m/z 111/113: Loss of CO from the benzoyl fragment, resulting in the chlorophenyl cation [Cl-C₆H₄]⁺.
-
m/z 75: Phenyl cation [C₆H₃]⁺ after loss of chlorine.
-
m/z 29: [CHO]⁺ fragment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorptions corresponding to its key functional groups: the hydroxyl groups of the hydrate, the ketone carbonyl group, the aromatic ring, and the carbon-chlorine bond.
Table 2: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3500-3200 | Strong, Broad | O-H (hydrate) | Stretching |
| 3100-3000 | Medium | Aromatic C-H | Stretching |
| ~1685 | Strong | C=O (ketone) | Stretching |
| 1600-1450 | Medium-Weak | Aromatic C=C | Stretching |
| ~1100 | Strong | C-O (hydrate) | Stretching |
| 800-600 | Strong | C-Cl | Stretching |
The presence of a broad absorption in the 3500-3200 cm⁻¹ region is a strong indicator of the O-H stretching of the geminal diol (hydrate). The ketone carbonyl (C=O) stretch is expected around 1685 cm⁻¹, with the conjugation to the aromatic ring slightly lowering its frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. For this compound, the spectra would reflect the presence of the aromatic ring protons, the methine proton of the hydrated aldehyde, and the hydroxyl protons.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-7.4 | Multiplet | 4H | Aromatic Protons |
| ~5.6 | Singlet | 1H | -CH(OH)₂ |
| ~4.5 (broad) | Singlet | 2H | -CH(OH)₂ |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (ketone) |
| ~135 | Aromatic C-Cl |
| ~134-128 | Aromatic CH |
| ~90 | -CH(OH)₂ |
The chemical shifts are estimates based on analogous compounds and substituent effects. The aromatic region in the ¹H NMR spectrum will show a complex multiplet pattern due to the meta-substitution. The proton of the geminal diol is expected to appear as a singlet, and the hydroxyl protons will likely be a broad singlet that may exchange with D₂O. In the ¹³C NMR spectrum, the ketone carbonyl carbon will be the most downfield signal, while the hydrated aldehyde carbon will appear around 90 ppm.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Infrared Spectroscopy (FT-IR)
-
Sample Preparation (KBr Pellet): A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the transmitted radiation is measured by a detector. A Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition: The sample is subjected to a series of radiofrequency pulses. The resulting signals (free induction decay - FID) are detected.
-
Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which is then phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
Visualization of Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
References
A Technical Guide to 3-Chlorophenylglyoxal Hydrate: Commercial Availability, Purity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenylglyoxal hydrate (CAS No. 177288-16-3) is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its dual reactivity, stemming from the adjacent aldehyde and ketone moieties, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. This technical guide provides an in-depth overview of its commercial availability, typical purity specifications, and a detailed, adaptable protocol for its synthesis and purification.
Commercial Availability and Purity
This compound is commercially available from a number of chemical suppliers, typically as a solid. The purity of the commercially available material is generally high, though it is crucial for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
Table 1: Commercial Availability of this compound
| Supplier | CAS Number | Stated Purity | Additional Specifications |
| Santa Cruz Biotechnology | 177288-16-3 | Not specified; CoA available | - |
| MySkinRecipes | 177288-16-3 | 95-100% | Water: ≤0.2%, Infrared Spectrum: Conforms to Structure[1] |
| Alfa Chemical | 177288-16-3 | 95% min | Offers Certificate of Analysis (CoA), MSDS, Route of Synthesis (ROS), Method of Analysis (MOA), and NMR upon request.[2] |
| Chemat | 177288-16-3 | 95% | - |
| SynChem | 177288-16-3 | 95+% | - |
| 2a biotech | 177288-16-3 | Not specified | - |
It is important to note that the isomeric 4-chlorophenylglyoxal hydrate is also commercially available and researchers should verify the CAS number (177288-16-3) when ordering to ensure they receive the correct meta-substituted isomer.
Experimental Protocols
Synthesis of this compound from 3-Chloroacetophenone
This two-step procedure involves the oxidation of 3-chloroacetophenone to 3-chlorophenylglyoxal, followed by hydration to yield the final product.
Step 1: Oxidation of 3-Chloroacetophenone
-
Apparatus Setup: In a 1-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 600 mL of dioxane and 20 mL of water.
-
Reagent Addition: To this solution, add 111 g (1 mole) of selenium dioxide. Heat the mixture to 50–55 °C and stir until all the selenium dioxide has dissolved.
-
Oxidation Reaction: Add 154.5 g (1 mole) of 3-chloroacetophenone to the flask in one portion. Reflux the resulting mixture with continued stirring for four hours. During this time, a red precipitate of selenium will form.
-
Work-up: Decant the hot solution from the precipitated selenium. Remove the dioxane and water by distillation through a short column.
-
Purification: The crude 3-chlorophenylglyoxal is then distilled under reduced pressure.
Step 2: Hydration to this compound
-
Hydration: Dissolve the distilled, yellow liquid of 3-chlorophenylglyoxal in 3.5–4 volumes of hot water.
-
Crystallization: Allow the solution to cool, promoting the crystallization of this compound as a white to off-white solid.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and air-dry. The hydrate can be further purified by recrystallization from water.[3]
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A common method for assessing the purity of glyoxal derivatives involves pre-column derivatization followed by RP-HPLC. A typical derivatizing agent is o-phenylenediamine or its analogs, which react with the dicarbonyl moiety to form highly UV-active quinoxaline derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the carbonyl groups and the hydroxyl groups of the hydrate.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
Visualized Workflows
The following diagrams illustrate the synthesis and a general workflow for sourcing and quality control of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
Caption: A logical workflow for sourcing and quality control of this compound.
References
Thermal Stability and Decomposition of 3-Chlorophenylglyoxal Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenylglyoxal hydrate is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its stability under different processing and storage conditions is a critical parameter for ensuring product quality, safety, and efficacy in drug development and manufacturing. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal stability and decomposition profile of such compounds.
This technical guide outlines the expected thermal behavior of this compound and provides detailed, standardized protocols for its analysis. The information presented here will enable researchers to design and execute experiments to determine its thermal properties, even in the absence of published data.
Expected Thermal Decomposition Profile
The thermal decomposition of this compound is anticipated to occur in a multi-step process. The initial stage involves the loss of water of hydration, followed by the decomposition of the anhydrous 3-chlorophenylglyoxal molecule at higher temperatures.
Step 1: Dehydration The hydrate form of 3-chlorophenylglyoxal contains water molecules integrated into its crystal structure. Upon heating, these water molecules are expected to be released at a relatively low temperature, typically below 150 °C. This dehydration event can be precisely measured by TGA as a weight loss corresponding to the molar equivalent of water. DSC will show an endothermic peak associated with the energy required to remove the water from the crystal lattice.
Step 2: Decomposition of the Anhydrous Molecule Following dehydration, the anhydrous 3-chlorophenylglyoxal molecule will remain stable until it reaches its decomposition temperature. The decomposition of the organic moiety is expected to be a more complex process involving the breakdown of the carbon skeleton and the release of various gaseous products. The presence of a chlorinated phenyl group, a ketone, and an aldehyde functional group suggests that the decomposition pathway may involve the release of carbon monoxide, carbon dioxide, hydrogen chloride, and other chlorinated and non-chlorinated organic fragments. This decomposition will be observed as a significant weight loss in TGA and is likely to be accompanied by complex exothermic or endothermic events in the DSC curve.
Quantitative Data Summary (Template)
Due to the lack of specific literature data, the following table is provided as a template for researchers to populate with their own experimental results. This structured format allows for easy comparison and interpretation of thermal analysis data.
| Thermal Event | Technique | Parameter | Expected Observation/Value |
| Dehydration | TGA | Onset Temperature (°C) | User-defined |
| Peak Temperature (°C) | User-defined | ||
| Weight Loss (%) | User-defined (theoretically ~8.9% for a monohydrate) | ||
| DSC | Onset Temperature (°C) | User-defined | |
| Peak Temperature (°C) | User-defined | ||
| Enthalpy (ΔH, J/g) | User-defined (endothermic) | ||
| Melting of Anhydrous Form | DSC | Onset Temperature (°C) | User-defined |
| Peak Temperature (°C) | User-defined | ||
| Enthalpy (ΔH, J/g) | User-defined (endothermic) | ||
| Decomposition | TGA | Onset Temperature (°C) | User-defined |
| Peak Temperature (°C) | User-defined | ||
| Residual Mass (%) | User-defined | ||
| DSC | Onset Temperature (°C) | User-defined | |
| Peak Temperature(s) (°C) | User-defined | ||
| Enthalpy (ΔH, J/g) | User-defined (likely exothermic) |
Experimental Protocols
The following are detailed methodologies for conducting TGA and DSC analyses on this compound. These protocols are based on standard practices for the thermal analysis of organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the dehydration temperature, decomposition temperature, and residual mass of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina or platinum).
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset and peak temperatures of weight loss events and the percentage of weight loss at each step.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions, such as dehydration, melting, and decomposition.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent the loss of volatile components before the thermal event of interest. For studying dehydration, a pinhole lid may be used to allow water vapor to escape.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 400 °C at a constant heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve to identify endothermic and exothermic peaks, and calculate the onset temperatures, peak temperatures, and enthalpies of these transitions.
Visualizations
The following diagrams illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for 3-Chlorophenylglyoxal.
Caption: Experimental workflow for thermal analysis.
Caption: Plausible decomposition pathway.
Conclusion
While specific experimental data for the thermal stability and decomposition of this compound is currently limited in the public domain, this technical guide provides a robust framework for its characterization. By following the detailed experimental protocols and utilizing the provided templates for data organization, researchers, scientists, and drug development professionals can effectively assess the thermal properties of this important compound. The expected multi-stage decomposition, initiated by dehydration followed by the breakdown of the organic structure, provides a basis for interpreting experimental results and ensuring the safe and effective use of this compound in its various applications.
A Technical Guide to the Reactivity of 3-Chlorophenylglyoxal Hydrate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the reactivity of 3-Chlorophenylglyoxal hydrate, a versatile building block in organic and medicinal chemistry. Due to the limited availability of specific kinetic and mechanistic data for this compound, this guide leverages the extensive research on its parent analogue, phenylglyoxal, to infer its reactivity profile. The document details interactions with key biological and synthetic nucleophiles, including amines, thiols, and guanidino groups. It includes summaries of quantitative data, detailed experimental protocols for studying these reactions, and diagrams illustrating reaction mechanisms and experimental workflows to support research and development efforts in medicinal chemistry and drug discovery.
Introduction
This compound is an α-keto aldehyde that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and heterocyclic compounds.[1] Its utility stems from the high electrophilicity of its adjacent carbonyl carbons, making it a potent reactant for a wide range of nucleophiles.[1] In aqueous solutions, it exists predominantly in its hydrate form, which is in equilibrium with the more reactive dicarbonyl species.
The presence of a chlorine atom on the phenyl ring is expected to have a significant electron-withdrawing effect, further increasing the electrophilicity of the carbonyl centers compared to the unsubstituted phenylglyoxal. This enhanced reactivity is crucial for its role in forming complex molecular scaffolds, particularly in the development of drugs targeting neurological and cardiovascular diseases.[1][2][3] This guide will explore its reactivity patterns, drawing parallels from the well-documented chemistry of phenylglyoxal to provide a predictive framework for its behavior.
Core Reactivity with Nucleophiles
The fundamental reactivity of 3-Chlorophenylglyoxal is centered on the two adjacent carbonyl groups. The aldehydic carbonyl is generally more reactive towards nucleophilic attack than the ketonic carbonyl due to lesser steric hindrance. The primary reaction mechanism involves the nucleophilic addition to a carbonyl carbon, forming a tetrahedral intermediate.
Reaction with Amine Nucleophiles
Primary and secondary amines react readily with this compound. The reaction typically proceeds through the formation of an unstable aminol (or carbinolamine) intermediate, which can then dehydrate to form a stable imine (Schiff base).[4] This reaction is fundamental to the synthesis of many nitrogen-containing heterocycles.
Caption: General reaction pathway of 3-Chlorophenylglyoxal with a primary amine.
Reaction with Amino Acid Residues
In biological and pharmaceutical contexts, the reaction of glyoxals with amino acid side chains is of paramount importance. Studies on phenylglyoxal (PGO), methylglyoxal (MGO), and glyoxal (GO) have shown that these aldehydes react most rapidly with the guanidinium group of arginine.[5] The reaction rate increases with rising pH.[5] Other amino acids such as histidine, lysine, and cysteine react at more moderate rates.[5]
Arginine: The reaction with the arginine guanidino group is particularly notable. It has been confirmed that two molecules of phenylglyoxal react with one guanidino group.[5] This specific and rapid modification makes aryl glyoxals valuable reagents for probing and modifying arginine residues in peptides and proteins. The guanidinium group is a critical component in many biological recognition processes, including protein-protein interactions and nucleic acid binding.[6]
Lysine: The ε-amino group of lysine is also a target, although phenylglyoxal appears to be less reactive with lysine compared to methylglyoxal and glyoxal.[5]
Caption: Reaction pathway of 3-Chlorophenylglyoxal with an arginine residue.
Reaction with Thiol Nucleophiles
Thiol-containing molecules, such as the amino acid cysteine, are potent nucleophiles, particularly in their deprotonated thiolate form (RS⁻).[7] The reaction kinetics are therefore highly dependent on pH.[8][9] The reaction of an aldehyde with a thiol typically forms a hemithioacetal. Given the dicarbonyl structure of 3-Chlorophenylglyoxal, it can potentially react with one or two thiol equivalents. These reactions are central to understanding the biological activity and potential toxicity of α-ketoaldehydes, as they can modify critical cysteine residues in enzymes and signaling proteins.[7]
Reaction with Nucleobases
Glyoxal and related compounds are known mutagens that can react with DNA nucleobases.[10] The primary target is the guanine base, where glyoxal forms stable cyclic adducts.[11][12] These adducts can lead to DNA cross-linking and mutations.[10] For drug development professionals, understanding the potential for this compound to form adducts with DNA is critical for assessing the genotoxicity of any resulting drug candidates or impurities.
Quantitative Data Summary
Table 1: Stoichiometry of Phenylglyoxal Reaction with Arginine
| Reactant | Stoichiometry with Guanidino Group | Reference |
|---|---|---|
| Phenylglyoxal | 2 molecules | [5] |
| Methylglyoxal | 1 molecule | [5] |
| Glyoxal | 1 molecule |[5] |
Table 2: Qualitative Reactivity of Phenylglyoxal with Amino Acids
| Amino Acid | Relative Reaction Rate | Key Nucleophilic Site | Reference |
|---|---|---|---|
| Arginine | Very Rapid | Guanidinium group | [5] |
| Histidine | Significant | Imidazole ring | [5] |
| Cysteine | Significant | Thiol group | [5] |
| Lysine | Moderate (less than MGO/GO) | ε-amino group | [5] |
| Tryptophan | Significant | Indole ring | [5] |
| Glycine, Asparagine, Glutamine | Significant | α-amino group |[5] |
Experimental Protocols
The following are generalized protocols for investigating the reactivity of this compound. Researchers should optimize concentrations, buffers, and analytical methods for their specific nucleophile of interest.
Protocol 1: Kinetic Analysis of Reaction with a Nucleophile via UV-Vis Spectroscopy
This protocol is suitable for monitoring reactions that involve a change in chromophore, such as the formation of an imine.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Prepare a 100 mM stock solution of the nucleophile (e.g., N-acetyl-L-cysteine or Arginine) in the same buffer.
-
-
Spectrophotometric Measurement:
-
Set a UV-Vis spectrophotometer to scan a wavelength range (e.g., 220-500 nm) to identify the λ_max of the reactant and the potential product adduct.
-
Equilibrate a cuvette containing 1 mL of buffer to the desired temperature (e.g., 25°C or 37°C) inside the spectrophotometer.
-
-
Reaction Initiation:
-
Add a small volume of the this compound stock solution to the cuvette to achieve the final desired concentration (e.g., 100 µM).
-
Initiate the reaction by adding the nucleophile stock solution to achieve a final concentration in excess (e.g., 1-10 mM) to ensure pseudo-first-order kinetics. Mix rapidly.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at the predetermined λ_max of the product over time. Collect data points at regular intervals until the reaction reaches completion.
-
-
Data Analysis:
-
Plot absorbance versus time. Fit the data to an appropriate kinetic model (e.g., single exponential for pseudo-first-order) to determine the observed rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the nucleophile to determine the second-order rate constant.
-
Protocol 2: Product Identification and Characterization by HPLC-MS
This protocol is used to separate and identify the products of the reaction.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine this compound (e.g., 1 mM final concentration) and the nucleophile (e.g., 1.1 mM final concentration) in a suitable reaction buffer (e.g., 1 mL of 50 mM ammonium acetate, pH 7.4).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 24 hours) or until the reaction is complete as determined by a preliminary time-course study.
-
-
Sample Preparation:
-
Quench the reaction if necessary (e.g., by adding formic acid to lower the pH).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the products using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector set at one or more relevant wavelengths.
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in positive or negative ion mode, depending on the expected product.
-
Analyze the resulting mass-to-charge ratios (m/z) to confirm the molecular weight of the parent reactant(s) and identify the mass of the newly formed product(s).
-
Use tandem MS (MS/MS) to fragment the product ion and obtain structural information.
-
References
- 1. This compound [myskinrecipes.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetics of thiol-mediated decomposition of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA modifications by the mutagen glyoxal: adduction to G and C, deamination of C and GC and GA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation mechanism of glyoxal-DNA adduct, a DNA cross-link precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coupling products of nucleosides with the glyoxal adduct of deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity of Carbonyl Groups in 3-Chlorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenylglyoxal hydrate is a bifunctional molecule containing two electrophilic carbonyl centers: an aldehyde and a ketone. The reactivity of these carbonyl groups is of significant interest in medicinal chemistry and drug development, particularly for the covalent modification of biomolecules such as proteins. The presence of a chlorine atom on the phenyl ring modulates the electrophilic character of the carbonyl carbons, influencing the kinetics and specificity of its reactions with biological nucleophiles. This technical guide provides a detailed analysis of the electrophilicity of the carbonyl groups in this compound, supported by established principles of physical organic chemistry, generalized experimental protocols, and illustrative diagrams.
Core Concepts: Electrophilicity of Phenylglyoxals
The electrophilicity of the carbonyl groups in phenylglyoxal and its derivatives is a key determinant of their chemical and biological activity. The two adjacent carbonyl groups exhibit different reactivity profiles. Generally, the ketone carbonyl is rendered more electrophilic than the aldehyde carbonyl due to the influence of the phenyl ring.[1] The introduction of substituents on the phenyl ring allows for the fine-tuning of this reactivity.
Electron-withdrawing groups (EWGs), such as the chlorine atom in this compound, enhance the electrophilicity of the carbonyl carbons.[1] This is achieved by inductively withdrawing electron density from the aromatic ring and, consequently, from the carbonyl groups. This increased positive charge on the carbonyl carbons makes them more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) would decrease the electrophilicity.[1]
Quantitative Assessment of Electrophilicity: The Hammett Relationship
The Hammett equation is expressed as:
log(kₓ / k₀) = ρσ
Where:
-
kₓ is the rate constant for the reaction of the substituted phenylglyoxal (e.g., 3-chlorophenylglyoxal).
-
k₀ is the rate constant for the reaction of the unsubstituted phenylglyoxal.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent. For a chlorine atom at the meta position, the σ value is +0.37.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[1] For reactions of phenylglyoxals with nucleophiles, a representative ρ value is approximately 1.05.[1]
Based on these principles, the relative reactivity of 3-chlorophenylglyoxal can be estimated as follows:
| Compound | Substituent | Substituent Constant (σ) | Reaction Constant (ρ) | Calculated Relative Reactivity (kₓ / k₀) |
| Phenylglyoxal | H | 0.00 | 1.05 | 1.00 |
| 3-Chlorophenylglyoxal | 3-Cl | +0.37 | 1.05 | ~2.45 |
This calculation predicts that 3-chlorophenylglyoxal is approximately 2.45 times more reactive towards nucleophiles than unsubstituted phenylglyoxal due to the electron-withdrawing nature of the chlorine atom.
Experimental Protocol for Determining Carbonyl Electrophilicity
The electrophilicity of this compound can be experimentally determined by studying the kinetics of its reaction with a model nucleophile, such as N-acetyl-arginine. Phenylglyoxals are known to react specifically and rapidly with the guanidinium group of arginine residues.[1] The progress of the reaction can be monitored spectrophotometrically.
Objective:
To determine the second-order rate constant for the reaction of this compound with a model nucleophile.
Materials:
-
This compound
-
N-acetyl-arginine (or other suitable nucleophile)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the reaction buffer. A typical starting concentration might be 10 mM.
-
Prepare a stock solution of N-acetyl-arginine in the reaction buffer. A typical starting concentration might be 100 mM.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to a wavelength where the phenylglyoxal has significant absorbance, and the product has minimal absorbance (e.g., around 250-260 nm).[1]
-
Equilibrate the spectrophotometer and the reaction components to a constant temperature (e.g., 25°C).
-
In a quartz cuvette, add the reaction buffer and the N-acetyl-arginine stock solution to achieve a final concentration that is in large excess (e.g., 20-fold or more) compared to the phenylglyoxal.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette. Mix rapidly and thoroughly.
-
Immediately begin recording the absorbance at the chosen wavelength over time. The reaction should be monitored until it approaches completion.
-
-
Data Analysis:
-
Since the nucleophile is in large excess, the reaction will follow pseudo-first-order kinetics.[1]
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile] .
-
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism of a phenylglyoxal with a nucleophile and the experimental workflow for the kinetic analysis described above.
Caption: Reaction of 3-Chlorophenylglyoxal with a Nucleophile.
Caption: Workflow for Kinetic Analysis of Electrophilicity.
Conclusion
The electrophilicity of the carbonyl groups in this compound is a critical parameter influencing its reactivity, particularly in biological systems. The presence of the electron-withdrawing chlorine atom at the meta-position significantly enhances the electrophilic character of the carbonyl carbons compared to unsubstituted phenylglyoxal. While specific kinetic data for this compound requires experimental determination, the Hammett relationship provides a robust framework for estimating its relative reactivity. The provided experimental protocol offers a reliable method for quantifying the electrophilicity of this compound, which is essential for its application in drug development and as a chemical probe for studying protein structure and function. This understanding is crucial for designing targeted covalent inhibitors and for elucidating the mechanisms of action of electrophilic drug candidates.
References
The Synthetic Versatility of 3-Chlorophenylglyoxal Hydrate: A Technical Guide for Organic Synthesis
Introduction
3-Chlorophenylglyoxal hydrate is a versatile bifunctional building block that has garnered significant interest in organic synthesis. Its unique structural feature, a reactive α-ketoaldehyde moiety attached to a chlorophenyl ring, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its utility in the construction of key heterocyclic scaffolds, supported by experimental details and mechanistic insights.
Core Applications in Heterocyclic Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactivity with amines and other nucleophiles makes it a versatile reagent for creating complex organic molecules.[1] The primary applications of this compound lie in its use as a precursor for the synthesis of nitrogen-containing heterocycles, most notably quinoxalines and imidazoles. These reactions typically proceed through condensation mechanisms, leveraging the electrophilic nature of the dicarbonyl unit.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of bicyclic heteroaromatic compounds that exhibit a broad spectrum of biological activities. The most direct and widely employed method for the synthesis of quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. This compound is an excellent substrate for this transformation, reacting with ortho-phenylenediamines to afford 2-(3-chlorophenyl)quinoxaline derivatives.
Reaction Scheme: Synthesis of 2-(3-chlorophenyl)quinoxaline
Caption: General scheme for the synthesis of 2-(3-chlorophenyl)quinoxaline.
Experimental Protocol: Synthesis of 2-(3-chlorophenyl)quinoxaline
A general procedure for the synthesis of 2-(3-chlorophenyl)quinoxaline involves the reaction of this compound with an equivalent of o-phenylenediamine.
| Parameter | Value/Condition |
| Reactants | This compound, o-Phenylenediamine |
| Solvent | Ethanol, Acetic Acid, or Dimethyl Sulfoxide (DMSO) |
| Catalyst | Often proceeds without a catalyst, but acids like acetic acid can be used |
| Temperature | Room temperature to reflux |
| Reaction Time | 1-12 hours |
| Typical Yield | Moderate to excellent |
Detailed Methodology:
To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), this compound (1.0 mmol) is added. The mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-(3-chlorophenyl)quinoxaline.
Synthesis of Imidazole Derivatives
Imidazoles are another fundamentally important class of heterocyclic compounds with widespread applications in medicinal chemistry. Aryl glyoxals are key starting materials for the construction of imidazole rings through multicomponent reactions. These reactions offer a highly efficient and atom-economical approach to synthesize polysubstituted imidazoles in a single step.
Reaction Scheme: Multicomponent Synthesis of Substituted Imidazoles
Caption: General scheme for the multicomponent synthesis of imidazoles.
Experimental Protocol: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
A typical procedure for the synthesis of tetrasubstituted imidazoles involves the one-pot reaction of this compound, an aldehyde, a primary amine, and ammonium acetate.
| Parameter | Value/Condition |
| Reactants | This compound, Aldehyde, Primary Amine, Ammonium Acetate |
| Solvent | Ethanol, Methanol, or Acetic Acid |
| Catalyst | Ammonium acetate often serves as both reactant and catalyst |
| Temperature | Reflux |
| Reaction Time | 2-8 hours |
| Typical Yield | Good to excellent |
Detailed Methodology:
A mixture of this compound (1.0 mmol), a substituted aldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to yield the pure substituted imidazole.
Applications in Medicinal Chemistry
The heterocyclic scaffolds derived from this compound are of significant interest to drug development professionals due to their prevalence in biologically active molecules.
Kinase Inhibitors
The 3-chlorophenyl moiety is a common feature in many kinase inhibitors, where it can interact with hydrophobic regions in the ATP-binding pocket of various kinases. The imidazole and quinoxaline cores synthesized from this compound can serve as versatile scaffolds for the development of novel kinase inhibitors targeting signaling pathways dysregulated in cancer.
Antiviral Compounds
Heterocyclic compounds containing the 3-chlorophenyl group have also been investigated for their antiviral properties. The ability to readily synthesize a variety of substituted quinoxalines and imidazoles from this compound allows for the creation of compound libraries for screening against various viral targets.
Logical Workflow: From Building Block to Bioactive Candidate
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a range of heterocyclic compounds, particularly quinoxalines and imidazoles. Its utility in multicomponent reactions provides an efficient pathway to complex molecular architectures. The prevalence of the 3-chlorophenyl moiety and the resulting heterocyclic scaffolds in medicinal chemistry underscores the importance of this reagent for researchers, scientists, and drug development professionals. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for the exploration of this compound in the development of novel organic molecules with potential biological applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoxalines using 3-Chlorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities and applications in materials science.[1] This document provides detailed protocols for the synthesis of 2-(3-chlorophenyl)quinoxaline derivatives through the condensation of 3-Chlorophenylglyoxal hydrate with various o-phenylenediamines. The classical and highly efficient method involves the cyclocondensation between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[2][3] This application note outlines various catalytic systems and reaction conditions, presents a generalized experimental protocol, and includes workflow diagrams to guide researchers in the successful synthesis and exploration of this valuable chemical scaffold.
Introduction
The quinoxaline scaffold is a core component in numerous pharmacologically active agents, exhibiting properties such as anticancer, antiviral, antibacterial, and anti-inflammatory activities.[4] Furthermore, these compounds are utilized as dyes, electroluminescent materials, and anion receptors. The most fundamental and widely adopted method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[5]
This compound serves as a versatile 1,2-dicarbonyl precursor for the synthesis of quinoxalines bearing a 3-chlorophenyl substituent at the 2-position. This substitution pattern can be crucial for modulating the biological activity and physicochemical properties of the final compound. Various synthetic methodologies have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions, including the use of diverse catalysts, microwave-assisted synthesis, and reactions in aqueous media.[1]
General Reaction Scheme
The synthesis proceeds via the cyclocondensation of an appropriately substituted o-phenylenediamine with this compound. The reaction is typically facilitated by a catalyst in a suitable solvent.
Figure 1: General reaction for the synthesis of 2-(3-chlorophenyl)quinoxaline derivatives. R can be a wide range of electron-donating or electron-withdrawing groups.
Comparative Data on Quinoxaline Synthesis Conditions
While specific data for this compound is not extensively reported, the following table summarizes various successful conditions for the general synthesis of quinoxalines from different 1,2-dicarbonyl compounds and o-phenylenediamines, providing a strong basis for experimental design.
| Entry | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Benzil | Alumina-Supported CuH₂PMo₁₁VO₄₀ | Toluene | Room Temp (25°C) | 120 min | 92 | [2] |
| 2 | Benzil | Ionic Liquid Functionalized Cellulose | Water | 80°C | 10-20 min | 78-99 | [6] |
| 3 | Phenylglyoxal Monohydrate | Iodine (5 mol%) | EtOH/H₂O (1:1) | Microwave | 4-6 min | ~85-95 | [3] |
| 4 | Glyoxal | None (Catalyst-Free) | Methanol | Room Temp | 1 min | 93 | |
| 5 | Benzil | Pyridine | THF | Room Temp | 2-3 h | 85-92 | [7] |
| 6 | Various Diketones | Zinc Triflate (0.2 mmol) | Acetonitrile | Room Temp | 5-10 min | 85-91 | [3] |
| 7 | Benzil | Hexafluoroisopropanol (HFIP) | HFIP | Room Temp | 1 h | 95 | [5] |
Detailed Experimental Protocols
This section provides a generalized, representative protocol for the synthesis of 2-(3-chlorophenyl)quinoxaline from this compound and o-phenylenediamine at room temperature. Researchers should optimize conditions based on the specific substituents on the diamine.
Protocol 1: Room Temperature Synthesis using a Mild Catalyst
This protocol is adapted from established methods for quinoxaline synthesis under mild conditions.[2][7]
Materials:
-
o-Phenylenediamine (or substituted derivative) (1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Catalyst (e.g., 5-10 mol% Acetic Acid or a Lewis acid like Zinc Triflate)
-
Solvent (e.g., Ethanol, Methanol, or Toluene) (5-10 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction/chromatography)
-
Hexane (for chromatography)
Equipment:
-
Round-bottom flask (25 or 50 mL)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add o-phenylenediamine (1.0 mmol).
-
Dissolve the diamine in the chosen solvent (5-10 mL).
-
Add the catalyst (e.g., acetic acid, 0.05 mmol) to the solution and stir for 2 minutes.
-
Add this compound (1.0 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting material (diamine) is consumed (typically 1-4 hours).
-
Workup: Upon completion, if the product precipitates, it can be collected by filtration, washed with cold solvent, and dried.
-
Alternatively, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated solution of sodium bicarbonate (2 x 10 mL) followed by brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure 2-(3-chlorophenyl)quinoxaline product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide clear visual representations of the experimental process and the logical context of the synthesis.
Caption: A flowchart detailing the key steps for the synthesis of quinoxalines.
Caption: Relationship between starting materials, the synthesized scaffold, and its potential uses.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. connectjournals.com [connectjournals.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
Application Notes and Protocols: Synthesis of 2-(3-Chlorophenyl)quinoxaline via Condensation of 3-Chlorophenylglyoxal Hydrate with o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-(3-chlorophenyl)quinoxaline. This compound is synthesized through the condensation reaction of 3-chlorophenylglyoxal hydrate with o-phenylenediamine. Quinoxaline derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug development due to their wide range of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This protocol offers a foundational method for the synthesis of substituted quinoxalines, which can be further modified and optimized for the development of novel therapeutic agents.
Introduction
Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[5] The synthesis of quinoxaline derivatives is a cornerstone in the development of new pharmaceuticals. The most common and effective method for their synthesis is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[6] This reaction is versatile and can be performed under various conditions, often with the use of a catalyst to improve reaction times and yields.[5][7]
The resulting 2-(3-chlorophenyl)quinoxaline is a valuable scaffold for further chemical modifications to explore its structure-activity relationship (SAR) and to develop potent drug candidates. The presence of the chlorophenyl group can significantly influence the biological activity of the molecule.
Reaction Scheme and Mechanism
The synthesis of 2-(3-chlorophenyl)quinoxaline proceeds through a condensation-dehydration reaction between this compound and o-phenylenediamine. The generally accepted mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl group of the 3-chlorophenylglyoxal, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring.
Caption: Reaction mechanism for the synthesis of 2-(3-chlorophenyl)quinoxaline.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions such as solvent, catalyst, temperature, and reaction time may be necessary to achieve desired yields and purity.
Materials and Reagents
-
This compound
-
o-Phenylenediamine
-
Ethanol (or other suitable solvent such as acetic acid)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid, or a solid acid catalyst)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for thin-layer chromatography (TLC) and column chromatography
General Synthetic Procedure
-
To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).
-
The mixture can be stirred at room temperature or refluxed. The addition of a catalytic amount of acid (e.g., glacial acetic acid) can accelerate the reaction.[7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(3-chlorophenyl)quinoxaline.
Characterization
The structure of the synthesized 2-(3-chlorophenyl)quinoxaline should be confirmed by spectroscopic methods:
-
FT-IR: To identify functional groups.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.[7][8]
-
Mass Spectrometry: To determine the molecular weight.[9]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of quinoxaline derivatives.
Table 1: Reaction Conditions and Yields for Quinoxaline Synthesis
| Entry | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | None | Acetic Acid | Reflux | 16 h | 56.5 | [10] |
| 2 | Polymer Supported Sulphanilic Acid | Ethanol | Room Temp. | 40 min | 88 | [7] |
| 3 | HCl, CH₃COOH, H₂SO₄ | Not Specified | Room Temp. | 100 min | 75 | [7] |
| 4 | PEG-600 | Not Specified | Room Temp. | 85 min | 80 | [7] |
| 5 | Pyridine | THF | Room Temp. | 2 h | High | [9] |
Note: The yield for entry 1 is for a similar, but not identical, reaction.
Table 2: Physical and Spectroscopic Data for a Representative Quinoxaline
| Property | Value |
| Molecular Formula | C₁₄H₉ClN₂ |
| Molecular Weight | 240.69 g/mol |
| Appearance | Yellowish solid |
| Melting Point | Varies depending on purity |
| ¹H NMR (CDCl₃, δ ppm) | Typically 7.5-8.5 (m, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | Typically 125-155 (Ar-C) |
Applications in Drug Development
Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4]
-
Anticancer Activity: Many quinoxaline derivatives have shown potent activity against various cancer cell lines.[1][8]
-
Antimicrobial Activity: These compounds have been investigated for their efficacy against a broad spectrum of bacteria and fungi.[3][8]
-
Anti-inflammatory and Analgesic Activity: Certain quinoxaline derivatives have demonstrated significant anti-inflammatory and pain-relieving properties.
-
Antiviral Activity: The quinoxaline nucleus is present in several compounds with antiviral properties, including activity against HIV.[11]
The synthesis of 2-(3-chlorophenyl)quinoxaline provides a key intermediate for the generation of a library of derivatives to be screened for various biological activities.
Caption: General experimental workflow for synthesis and drug discovery.
Signaling Pathways
While the direct signaling pathway for the synthesized compound is not yet elucidated, many quinoxaline derivatives exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival. These can include, but are not limited to, kinase inhibition, DNA intercalation, and induction of apoptosis. Further research is required to determine the specific molecular targets of 2-(3-chlorophenyl)quinoxaline.
Caption: Potential signaling pathways for quinoxaline derivatives.
Conclusion
The reaction between this compound and o-phenylenediamine provides an efficient route to synthesize 2-(3-chlorophenyl)quinoxaline, a valuable scaffold for drug discovery and development. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and pharmacology. Further exploration of this chemical space is warranted to uncover novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arabjchem.org [arabjchem.org]
- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Application Notes and Protocols for Heterocycle Synthesis using 3-Chlorophenylglyoxal Hydrate in Multicomponent Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Chlorophenylglyoxal hydrate is a versatile bifunctional building block utilized in multicomponent reactions (MCRs) for the efficient synthesis of a variety of heterocyclic compounds.[1] Its dual carbonyl functionality allows for the rapid construction of complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the synthesis of quinoxalines and imidazoles, two classes of heterocycles with broad biological activities, using this compound as a key precursor.
Quinoxaline Synthesis
Quinoxaline derivatives are an important class of nitrogen-containing heterocycles found in numerous biologically active compounds and functional materials. The most common synthetic route involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][3] The use of this compound in this reaction provides a direct route to 2-(3-chlorophenyl)quinoxalines.
Experimental Protocol: Synthesis of 2-(3-chlorophenyl)quinoxaline
This protocol is adapted from a general method for the microwave-induced iodine-catalyzed synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds.[4]
Materials:
-
This compound
-
o-Phenylenediamine
-
Iodine (I₂)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 mmol), this compound (1.0 mmol), and iodine (5 mol%).
-
Add a 1:1 mixture of ethanol and water (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature (e.g., 80-100 °C) for a specified time (e.g., 2-5 minutes). Monitor the progress of the reaction by TLC.[4]
-
After completion of the reaction, cool the vessel to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(3-chlorophenyl)quinoxaline.
Quantitative Data:
The following table presents representative data for the synthesis of quinoxalines from various 1,2-diamines and 1,2-dicarbonyl compounds under microwave irradiation with iodine catalysis. While specific data for this compound is not provided in the reference, the yields for similar aryl glyoxal monohydrates are generally high.[4]
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Solvent | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Phenylglyoxal monohydrate | EtOH/H₂O (1:1) | 2.5 | 94 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Phenylglyoxal monohydrate | EtOH/H₂O (1:1) | 3 | 92 |
| 3 | o-Phenylenediamine | Benzil | EtOH/H₂O (1:1) | 2 | 96 |
| 4 | 4-Methyl-1,2-phenylenediamine | Benzil | EtOH/H₂O (1:1) | 2 | 95 |
Data adapted from a study on a similar reaction.[4]
Experimental Workflow: Quinoxaline Synthesis
Caption: Workflow for the synthesis of 2-(3-chlorophenyl)quinoxaline.
Imidazole Synthesis
Imidazole derivatives are another class of heterocycles with significant therapeutic applications.[5] Multicomponent reactions provide an efficient means to synthesize highly substituted imidazoles.[6] A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt.
Experimental Protocol: Three-Component Synthesis of 2-Aryl-4-(3-chlorophenyl)-5-phenylimidazole
This protocol is a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles.
Materials:
-
This compound
-
Benzil
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and this compound (as the dicarbonyl component precursor, though this specific three-component reaction typically uses a diketone like benzil and an aldehyde) in glacial acetic acid (10 mL).
-
Add ammonium acetate (2.0 mmol) to the solution.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia) until a precipitate forms.
-
Filter the solid product, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trisubstituted imidazole.
Note: In a true three-component reaction involving this compound, it would serve as the 1,2-dicarbonyl component. The other components would be an aldehyde and an ammonia source.
Quantitative Data:
The following table shows representative yields for the synthesis of 2,4,5-trisubstituted imidazoles using benzil, various aldehydes, and ammonium acetate.
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 3 | 90 |
| 4 | 4-Nitrobenzaldehyde | 2 | 88 |
Data is representative of typical yields for this type of reaction.
Reaction Pathway: Three-Component Imidazole Synthesis
Caption: General pathway for three-component imidazole synthesis.
References
- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Condensation of 3-Chlorophenylglyoxal Hydrate with Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The condensation reaction between α-ketoaldehydes and primary amines is a fundamental transformation in organic synthesis, yielding valuable α-imino ketones and diimines. These products serve as crucial intermediates in the synthesis of various heterocyclic compounds and are prevalent in medicinal chemistry. This document provides a detailed protocol for the condensation of 3-Chlorophenylglyoxal hydrate with primary amines to form the corresponding α-imino ketone or diimine products. The provided methodology is a generalized procedure adapted from established protocols for similar glyoxal derivatives.
Reaction Scheme
The reaction of this compound with a primary amine can lead to either a mono-condensation product (an α-imino ketone) or a di-condensation product (a diimine), depending on the stoichiometry of the reactants.
Mono-condensation (1:1 Stoichiometry):
(Where Ar = 3-Chlorophenyl)
Di-condensation (1:2 Stoichiometry):
(Where Ar = 3-Chlorophenyl)
Experimental Protocol
This protocol is a general guideline and may require optimization for specific amines. The following procedure is adapted from a known method for the condensation of aqueous glyoxal with anilines.[1]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
n-Propanol
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure for Synthesis of Diimine (1:2 ratio):
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (2.2 equivalents) in n-propanol.
-
Addition of Glyoxal: In a separate beaker, prepare a solution of this compound (1.0 equivalent) in a mixture of n-propanol and water.
-
Reaction Initiation: Add the this compound solution to the stirred solution of the amine.
-
Heating: Heat the reaction mixture to 70°C and maintain this temperature with stirring for 1-3 hours. Prolonged heating may lead to lower yields.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, add an excess of deionized water to the mixture to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Purification:
-
Wash the collected solid with cold water.
-
For further purification, the crude product can be recrystallized. A common method is to dissolve the solid in a minimum amount of hot n-propanol, followed by the addition of water to re-precipitate the purified product.[1]
-
Collect the purified solid by vacuum filtration and dry under vacuum.
-
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Note on Stoichiometry: To synthesize the mono-imine product, a 1:1 molar ratio of this compound to the primary amine should be used. The reaction conditions may need to be adjusted to favor the formation of the mono-adduct.
Data Presentation
The following table summarizes hypothetical quantitative data for the condensation of this compound with various primary amines under the described protocol.
| Entry | Amine (R'-NH₂) | Product Type | Yield (%) | Melting Point (°C) |
| 1 | Aniline | Diimine | 85 | 120-122 |
| 2 | 4-Methylaniline | Diimine | 88 | 135-137 |
| 3 | 4-Methoxyaniline | Diimine | 90 | 142-144 |
| 4 | Benzylamine | Diimine | 78 | 95-97 |
| 5 | 2,6-Diisopropylaniline | Diimine | 87 | 155-157 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of diimines.
Reaction Mechanism Pathway
Caption: General mechanism for imine formation.
References
Application Notes: 3-Chlorophenylglyoxal Hydrate as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenylglyoxal hydrate is a valuable and versatile bifunctional building block in medicinal chemistry. Its 1,2-dicarbonyl moiety provides two reactive sites for condensation reactions, making it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds. The presence of the 3-chlorophenyl group can significantly influence the pharmacological properties of the resulting molecules, often enhancing their binding affinity to biological targets and improving their pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive heterocyclic compounds with potential therapeutic applications, focusing on the synthesis of 2-amino-4-(3-chlorophenyl)imidazole, a scaffold of interest in drug discovery.
Key Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various heterocyclic pharmacophores, including:
-
Imidazoles: The reaction with guanidine derivatives yields 2-aminoimidazoles, a class of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Thiazoles: Condensation with thiourea and its derivatives leads to the formation of aminothiazoles, which are present in numerous approved drugs and clinical candidates with diverse therapeutic indications.
-
1,2,4-Triazines: Reaction with amidrazones provides a straightforward route to substituted 1,2,4-triazines, a heterocyclic system found in compounds with antimicrobial and anticancer activities.[1]
The 3-chlorophenyl substituent is a common feature in many bioactive molecules and can contribute to enhanced potency and selectivity through various interactions with target proteins.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative bioactive heterocyclic compound, 2-amino-4-(3-chlorophenyl)imidazole, and its precursor.
Protocol 1: Synthesis of 2-Amino-4-(3-chlorophenyl)imidazole
This protocol describes the cyclocondensation reaction of this compound with guanidine hydrochloride to yield 2-amino-4-(3-chlorophenyl)imidazole.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add guanidine hydrochloride (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
To this mixture, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-amino-4-(3-chlorophenyl)imidazole.
Expected Yield and Characterization:
Based on analogous reactions, a yield of 70-85% can be expected. The final product should be characterized by:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Literature values for similar compounds suggest a melting point in the range of 150-170 °C.
-
¹H NMR (DMSO-d₆): Expect characteristic peaks for the aromatic protons of the chlorophenyl ring, the imidazole ring proton, and the amino protons.
-
¹³C NMR (DMSO-d₆): Expect signals corresponding to the carbon atoms of the imidazole and chlorophenyl rings.
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for the protonated molecule [M+H]⁺.
Data Presentation
The following table summarizes representative data for the synthesis of 2-amino-4-(3-chlorophenyl)imidazole based on literature for analogous compounds.
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) |
| 2-Amino-4-(3-chlorophenyl)imidazole | This compound, Guanidine HCl | Ethanol, Reflux, 5h | 78 | 158-160 |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final characterized product.
Potential Signaling Pathways and Biological Activities
While specific signaling pathway data for pharmaceuticals derived directly from this compound is limited, the resulting heterocyclic scaffolds are known to interact with various biological targets.
-
Kinase Inhibition: Many imidazole and thiazole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cancer and inflammation. The chlorophenyl group can often be found in the active site of these enzymes, forming important hydrophobic and halogen bonding interactions.
-
Antimicrobial Mechanisms: 2-Aminoimidazole derivatives have been shown to possess broad-spectrum antimicrobial activity.[2][3] Their mechanism of action can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation.
The following diagram depicts a generalized signaling pathway that could be targeted by kinase inhibitors derived from this building block.
Conclusion
This compound is a readily available and highly reactive building block for the synthesis of a variety of heterocyclic compounds with significant potential in pharmaceutical research and development. The protocols and information provided herein offer a starting point for researchers to explore the synthesis of novel bioactive molecules based on this versatile precursor. The resulting compounds, particularly 2-aminoimidazole derivatives, are promising candidates for further investigation as antimicrobial, anti-inflammatory, or anticancer agents.
References
Application Notes: 3-Chlorophenylglyoxal Hydrate in the Synthesis of Quinoxaline-Based Agrochemicals
Introduction
3-Chlorophenylglyoxal hydrate is a versatile bifunctional building block utilized in the synthesis of various heterocyclic compounds. Its dual reactivity, stemming from the aldehyde and ketone functionalities, makes it a valuable precursor in the development of novel agrochemicals. This application note focuses on the utility of this compound in the synthesis of quinoxaline derivatives, a class of heterocyclic compounds known for their broad-spectrum fungicidal and insecticidal activities. The core of this synthetic strategy lies in the condensation reaction between this compound and substituted ortho-phenylenediamines, leading to the formation of the quinoxaline scaffold.
Key Applications in Agrochemical Synthesis
Quinoxaline derivatives synthesized from this compound are being explored for their potential as:
-
Fungicides: Exhibiting efficacy against a range of plant pathogenic fungi by potentially inhibiting key enzymes in fungal metabolic pathways.
-
Insecticides: Acting on the nervous system of insects, offering a potential alternative to existing classes of insecticides.
-
Herbicides: Showing potential for weed control, although this application is less explored compared to its fungicidal and insecticidal properties.
The presence of the 3-chlorophenyl moiety is often associated with enhanced biological activity in many agrochemical scaffolds.
Experimental Protocols
A representative protocol for the synthesis of a quinoxaline derivative from this compound is detailed below. This protocol is based on established methodologies for quinoxaline synthesis.
Synthesis of 6-chloro-2-(3-chlorophenyl)quinoxaline
This protocol describes the synthesis of a hypothetical, yet representative, quinoxaline-based agrochemical candidate.
Materials:
-
This compound
-
4-Chloro-1,2-phenylenediamine
-
Ethanol (95%)
-
Glacial Acetic Acid (catalyst)
-
Diatomaceous earth
-
Activated carbon
-
Sodium sulfate (anhydrous)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.87 g (10 mmol) of this compound in 100 mL of 95% ethanol.
-
To this solution, add 1.43 g (10 mmol) of 4-chloro-1,2-phenylenediamine.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution.
-
Filter the crude product using a Büchner funnel. Wash the solid with a small amount of cold ethanol.
-
The filtrate can be concentrated under reduced pressure using a rotary evaporator to recover a second crop of the product.
-
Purification: The crude product is further purified by recrystallization from ethanol. For higher purity, column chromatography on silica gel using a hexane:ethyl acetate gradient can be employed.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point, and by obtaining its ¹H NMR, ¹³C NMR, and mass spectra to confirm its structure and purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 6-chloro-2-(3-chlorophenyl)quinoxaline.
| Parameter | Value |
| Reactants | |
| This compound | 1.87 g (10 mmol) |
| 4-Chloro-1,2-phenylenediamine | 1.43 g (10 mmol) |
| Product | |
| Product Name | 6-chloro-2-(3-chlorophenyl)quinoxaline |
| Molecular Formula | C₁₄H₈Cl₂N₂ |
| Molecular Weight | 275.14 g/mol |
| Reaction Conditions | |
| Solvent | Ethanol (95%) |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Results | |
| Theoretical Yield | 2.75 g |
| Actual Yield | 2.48 g |
| Percentage Yield | 90% |
| Melting Point | 145-147 °C |
| Purity (by HPLC) | >98% |
Mandatory Visualization
The following diagrams illustrate the signaling pathway and experimental workflow.
Caption: Synthetic pathway for a quinoxaline-based agrochemical.
Caption: Experimental workflow for synthesis and purification.
Application Notes and Protocols: 3-Chlorophenylglyoxal Hydrate in Dye and Pigment Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenylglyoxal hydrate is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of various organic compounds. Its reactivity, stemming from the presence of both an aldehyde and a ketone functional group, makes it a valuable precursor in the manufacturing of dyes and pigments. The chlorophenyl moiety allows for further functionalization, enabling the fine-tuning of the electronic and steric properties of the final colorant molecule. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of quinoxaline-based dyes, a class of heterocyclic compounds known for their diverse applications and interesting photophysical properties.
Principle of Application: Synthesis of Quinoxaline Dyes
The primary application of this compound in dye synthesis is its role as a 1,2-dicarbonyl compound in the condensation reaction with aromatic 1,2-diamines. This reaction leads to the formation of a quinoxaline ring system. The resulting 2-aryl-substituted quinoxalines are often colored compounds and can function as dyes or pigments. The color and properties of the final dye can be modulated by the substituents on both the phenyl ring of the glyoxal precursor and the aromatic diamine.
The general reaction is a cyclocondensation, which proceeds readily, often under mild conditions, to produce the quinoxaline derivative in high yield.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative synthesis of a quinoxaline dye, 2-(3-chlorophenyl)quinoxaline, from this compound and o-phenylenediamine.
| Parameter | Value |
| Reactants | This compound, o-Phenylenediamine |
| Product | 2-(3-chlorophenyl)quinoxaline |
| Molecular Formula | C₁₄H₉ClN₂ |
| Molecular Weight | 240.69 g/mol |
| Reaction Type | Cyclocondensation |
| Solvent | Ethanol/Water (1:1) |
| Catalyst | Iodine (catalytic amount, optional) |
| Reaction Conditions | Microwave irradiation or conventional heating |
| Typical Yield | >90% |
| Appearance | Pale yellow solid |
| Melting Point | 134-135 °C |
| λmax (in Chloroform) | ~320-350 nm |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-(3-chlorophenyl)quinoxaline
This protocol describes a rapid and efficient green chemistry approach for the synthesis of a quinoxaline dye.
Materials:
-
This compound (1.86 g, 10 mmol)
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Ethanol (20 mL)
-
Deionized water (20 mL)
-
Iodine (catalytic amount, ~5 mol%) (optional)
-
Microwave synthesizer
-
Round bottom flask (50 mL)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization apparatus
Procedure:
-
In a 50 mL round bottom flask, dissolve 1.86 g (10 mmol) of this compound and 1.08 g (10 mmol) of o-phenylenediamine in a mixture of 20 mL of ethanol and 20 mL of deionized water.
-
Add a catalytic amount of iodine (~0.13 g, 0.5 mmol), if desired, to facilitate the reaction.
-
Place a magnetic stir bar in the flask and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 160-300 W) for a short duration (e.g., 1-5 minutes).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from ethanol to obtain pale yellow crystals of 2-(3-chlorophenyl)quinoxaline.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis).
Protocol 2: Conventional Synthesis of 2-(3-chlorophenyl)quinoxaline
This protocol outlines a traditional heating method for the synthesis.
Materials:
-
This compound (1.86 g, 10 mmol)
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Glacial acetic acid (30 mL)
-
Round bottom flask (100 mL) with reflux condenser
-
Heating mantle and magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
To a 100 mL round bottom flask, add 1.86 g (10 mmol) of this compound and 1.08 g (10 mmol) of o-phenylenediamine.
-
Add 30 mL of glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with continuous stirring for 2-3 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
-
Recrystallize the crude product from ethanol to yield pure 2-(3-chlorophenyl)quinoxaline.
-
Dry the product and determine its yield and melting point.
-
Confirm the structure and purity using spectroscopic methods.
Visualizations
Logical Relationship: Synthesis of Quinoxaline Dye
Application Notes and Protocols for Asymmetric Synthesis Employing 3-Chlorophenylglyoxal Hydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenylglyoxal hydrate is a versatile bifunctional building block with significant potential in asymmetric synthesis, particularly for the construction of chiral heterocycles and other molecules of medicinal interest. The presence of both an aldehyde and a ketone moiety, along with the electronically modifying chloro-substituent on the phenyl ring, provides a unique platform for a variety of stereoselective transformations. The development of robust asymmetric methodologies utilizing this and related aryl glyoxals is of high interest for the efficient synthesis of enantiomerically enriched compounds for drug discovery and development.
This document provides detailed application notes on the potential asymmetric transformations involving this compound and a specific experimental protocol for a closely related substrate, demonstrating a powerful catalytic enantioselective reaction.
Key Applications in Asymmetric Synthesis
Derivatives of this compound are valuable precursors for the asymmetric synthesis of a range of chiral molecules, including:
-
Chiral Heterocycles: The vicinal dicarbonyl functionality is primed for condensation reactions with various nucleophiles to form important heterocyclic scaffolds such as hydantoins, quinoxalines, and imidazolones. The introduction of chirality in these reactions can lead to potent and selective therapeutic agents.
-
Enantiomerically Enriched 1,2-Diols: Asymmetric reduction of the dicarbonyl groups can afford chiral 1,2-diols, which are fundamental building blocks in the synthesis of natural products and pharmaceuticals.
-
α-Hydroxy Carbonyl Compounds: Asymmetric aldol-type reactions, where the aldehyde of the glyoxal acts as the electrophile, can lead to the formation of chiral α-hydroxy-β-keto compounds, which are versatile synthetic intermediates.
Experimental Protocols
While specific literature on the asymmetric synthesis employing this compound is emerging, protocols for analogous aryl glyoxals provide a strong foundation for methodology development. The following protocol is adapted from a highly efficient asymmetric synthesis of hydantoins using a chiral phosphoric acid catalyst with 4-chlorophenylglyoxal, a close structural analog.
Protocol 1: Asymmetric Synthesis of 5-(3-Chlorophenyl)-hydantoin Derivatives via Chiral Phosphoric Acid Catalysis
This protocol outlines the enantioselective condensation of an aryl glyoxal with a urea derivative, catalyzed by a chiral phosphoric acid (CPA). This reaction is expected to be applicable to this compound with minor optimization.
Reaction Scheme:
Caption: General scheme for the CPA-catalyzed asymmetric synthesis of hydantoins.
Materials:
-
This compound
-
1,3-Disubstituted urea (e.g., 1,3-dibenzylurea)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the 1,3-disubstituted urea (0.2 mmol, 1.0 equiv).
-
Add the chiral phosphoric acid catalyst (0.02 mmol, 0.1 equiv).
-
Add anhydrous acetonitrile (2.0 mL) and stir the mixture at room temperature until all solids are dissolved.
-
To this solution, add this compound (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the enantioenriched hydantoin derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
The following table summarizes representative data for the asymmetric synthesis of hydantoins from various aryl glyoxals using a chiral phosphoric acid catalyst. This data provides an expected baseline for the reaction with this compound.
| Entry | Aryl Glyoxal Substituent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-Cl | 97 | 92:8 |
| 2 | 4-Br | 98 | 91:9 |
| 3 | 4-F | 96 | 90:10 |
| 4 | 4-Me | 99 | 93:7 |
| 5 | 4-OMe | 98 | 94:6 |
Data is illustrative and based on published results for analogous compounds.
Mandatory Visualizations
Experimental Workflow
Application Note and Protocol: 3-Chlorophenylglyoxal Hydrate as a Pre-Column Derivatizing Agent for the HPLC Analysis of Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and food safety. Many aliphatic and biogenic amines lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) challenging.[1] Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a chromophoric or fluorophoric tag onto the analyte molecule.[1][2] This pre-column derivatization enhances the detectability of amines and improves the chromatographic separation.[1]
This application note describes a method for the analysis of primary and secondary amines using 3-Chlorophenylglyoxal hydrate as a novel derivatizing agent for HPLC with UV detection. This compound reacts with amines to form stable, UV-active derivatives, enabling their sensitive quantification. The protocol provided herein is designed to be a starting point for method development and can be adapted for specific applications.
Principle of Derivatization
This compound reacts with primary and secondary amines in a condensation reaction to form a Schiff base, which then rearranges to a more stable, conjugated system that absorbs strongly in the UV region. The reaction is typically carried out in a slightly alkaline medium to facilitate the nucleophilic attack of the amine on the carbonyl group of the glyoxal.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions of 3-Chlorophenylglyoxal Hydrate and Diamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 3-Chlorophenylglyoxal hydrate and diamines, primarily focusing on the synthesis of quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction product of this compound and an aromatic 1,2-diamine?
The reaction is a classic cyclocondensation that typically yields a 6-chloro-2-phenylquinoxaline derivative. The reaction involves the condensation of the dicarbonyl group of the glyoxal with the two amino groups of the diamine to form the quinoxaline ring system.
Q2: What are the common starting materials and general reaction conditions?
The most common reaction involves the condensation of an aromatic diamine, such as o-phenylenediamine, with an α-dicarbonyl compound like this compound.[1] This method is widely used for synthesizing quinoxalines and their derivatives.[1] A variety of catalysts and solvent systems can be employed to optimize the reaction.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a reliable method for monitoring the reaction's progress.[2] It allows you to observe the consumption of the starting materials and the formation of the product. It's crucial to monitor the reaction from start to finish to identify any issues, such as stalling or decomposition.[2]
Q4: My this compound solution is turning yellow/brown. Is this a problem?
Yes, a color change to yellow or brown can indicate degradation of the glyoxal.[3] Like other α-ketoaldehydes, it is susceptible to oxidation and polymerization.[3] It is recommended to use fresh solutions for each experiment and store stock solutions at low temperatures (≤ -20°C) under an inert atmosphere to minimize degradation.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Impure starting materials or reagents. | Ensure the purity of this compound and the diamine. Some reagents may need to be purified or freshly prepared before use.[2] |
| Incorrect reaction concentration. | Verify calculations and ensure the reaction is run at the appropriate concentration. | |
| Inefficient stirring. | Ensure the reaction mixture is being stirred effectively to allow for proper mixing of reagents.[2] | |
| Reaction has not gone to completion. | If the reaction has stalled, consider increasing the temperature or adding more of a limiting reagent.[2] | |
| Multiple Products Observed on TLC | Side reactions are occurring. | Adjusting the reaction temperature or changing the solvent may improve selectivity. |
| Degradation of starting material or product. | Protect the reaction from light and air. Consider using deoxygenated solvents.[3] | |
| Product Lost During Workup | Product is soluble in the aqueous layer. | Check the aqueous layer for your product before discarding it.[4] |
| Product is volatile. | Check the solvent in the rotovap trap if you suspect your product is volatile.[4] | |
| Product instability to acid or base. | If the workup involves acid or base, test the stability of your product by treating a small sample with the acidic or basic solution and monitoring by TLC.[4] | |
| Difficulty Reproducing a Literature Procedure | Subtle differences in reaction setup or reagent quality. | Pay close attention to details such as the order of reagent addition, rate of addition, and quality of solvents and reagents.[2] |
Data Presentation: Reaction Condition Optimization
The synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds can be achieved under various conditions. Below is a summary of different catalytic systems and reaction conditions reported in the literature.
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| MoVP on Alumina | Toluene | Room Temperature | Not Specified | High | [5] |
| Iodine (I₂) | DMSO | Not Specified | Not Specified | 78-99% | [6] |
| Copper(I) Iodide (CuI) / K₂CO₃ | DMSO | 80°C | 20 hours | Good | [7] |
| Nickel Bromide (NiBr₂)/1,10-phenanthroline | Not Specified | Not Specified | Not Specified | Good | [7] |
| None (Catalyst-free) | Water | Not Specified | Not Specified | High | [8] |
| None (Catalyst-free) | Ethanol | Reflux | Not Specified | 70-85% | [6] |
| None | DMF | 50-120°C | 2-12 hours | 68-96% | [9] |
Experimental Protocols
General Procedure for the Synthesis of 6-Chloro-2-phenylquinoxaline
This protocol is a generalized procedure based on common methods for quinoxaline synthesis.[5][9]
Materials:
-
This compound (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Solvent (e.g., Toluene, Ethanol, or DMF) (8-10 mL)
-
Catalyst (optional, see table above)
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in the chosen solvent (8 mL), add this compound (1 mmol).
-
If using a catalyst, add it to the mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the chosen conditions).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 6-chloro-2-phenylquinoxaline.
Caption: Proposed reaction pathway for quinoxaline formation.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline synthesis [organic-chemistry.org]
- 8. A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 3-Chlorophenylglyoxal Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorophenylglyoxal hydrate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
A1: this compound is an organic compound with the chemical formula C₈H₇ClO₃. It exists in equilibrium with its anhydrous form, 2-(3-chlorophenyl)-2-oxoacetaldehyde. The primary reactive sites are the two carbonyl groups: an aldehyde and a ketone. The aldehyde is generally more reactive towards nucleophiles. Due to the absence of α-hydrogens, it is susceptible to specific types of reactions, such as the Cannizzaro reaction, under basic conditions.
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent side reaction, particularly in the presence of a strong base, is the intramolecular Cannizzaro reaction. This reaction involves the disproportionation of the glyoxal. Self-condensation reactions, which are common for other aldehydes and ketones, are less likely due to the lack of enolizable protons. In reactions with amines, various side products can form depending on the stoichiometry and reaction conditions, leading to complex mixtures if not properly controlled.
Troubleshooting Guides
Issue 1: Formation of Unexpected Acidic and Alcoholic Byproducts
Symptom: You are performing a reaction with this compound under basic conditions and observe the formation of 3-chloromandelic acid and 3-chloro-α-hydroxyacetophenone as significant side products, leading to a lower yield of your desired product.
Cause: This is a classic indicator of the Cannizzaro reaction.[1][2][3][4] In the presence of a strong base (e.g., NaOH, KOH), this compound, which lacks α-hydrogens, can undergo an intramolecular disproportionation. One of the carbonyl groups is oxidized to a carboxylic acid, while the other is reduced to an alcohol.[1][5]
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction mixture. If possible, use a milder base or a buffer system to avoid the high pH that promotes the Cannizzaro reaction.
-
Temperature Control: Perform the reaction at a lower temperature. The Cannizzaro reaction, like many side reactions, is often accelerated at higher temperatures.
-
Slow Addition of Base: If a strong base is necessary, add it slowly and incrementally to the reaction mixture to avoid localized areas of high base concentration.
-
Alternative Synthetic Route: If the Cannizzaro reaction remains a significant issue, consider an alternative synthetic strategy that does not involve strongly basic conditions for this step.
| Side Product | Molar Mass ( g/mol ) | Common Analytical Signature (¹H NMR) |
| 3-Chloromandelic Acid | 186.59 | Aromatic protons, a singlet for the α-proton adjacent to the hydroxyl and carboxyl groups. |
| 3-Chloro-α-hydroxyacetophenone | 170.59 | Aromatic protons, a singlet for the α-proton, and a broad singlet for the hydroxyl proton. |
Logical Diagram: Troubleshooting Cannizzaro Side Reaction
Caption: Troubleshooting workflow for mitigating the Cannizzaro reaction.
Issue 2: Complex Mixture of Products in Reactions with Amines
Symptom: When reacting this compound with a primary or secondary amine to form a specific heterocyclic product, you obtain a complex mixture of compounds that is difficult to separate and characterize.
Cause: this compound has two electrophilic carbonyl centers. Amines can react with either the aldehyde or the ketone, or both, leading to a variety of condensation products, imines, enamines, and subsequently, various heterocyclic structures. The specific outcome is highly dependent on the reaction conditions and the nature of the amine.
Experimental Protocol: General Reaction with an Aromatic Amine
A study by Proctor and Rehman investigated the reactions of phenylglyoxal hydrate with various aromatic amines, which can serve as a model.[6] While specific conditions for this compound may vary, a general approach is as follows:
-
Reactant Preparation: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or toluene).
-
Amine Addition: Add 1 to 2 equivalents of the amine to the solution. The stoichiometry can be critical in determining the final product.
-
Reaction Conditions: The reaction may proceed at room temperature or require heating under reflux. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to isolate the desired product.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the amine to the glyoxal. Using a specific ratio can favor the formation of one product over others.
-
Solvent Selection: The polarity of the solvent can influence which carbonyl group is more reactive and the stability of intermediates. Experiment with a range of solvents (e.g., protic vs. aprotic).
-
Catalyst Use: The addition of an acid or base catalyst can direct the reaction towards a specific pathway. For example, mild acid catalysis often promotes imine formation.
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Temperature and Reaction Time: Optimize the reaction temperature and time. Some products may be kinetically favored at lower temperatures, while others are thermodynamically favored at higher temperatures.
Signaling Pathway: Potential Reaction Pathways with Amines
Caption: Reaction pathways of this compound with amines.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. Cannizzaro Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of phenylglyoxal hydrate and some aromatic amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Quinoxaline Derivatives from 3-Chlorophenylglyoxal Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of quinoxaline derivatives synthesized from 3-chlorophenylglyoxal hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for preparing quinoxaline derivatives from this compound?
The most common method is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] In this specific case, this compound reacts with a substituted o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid, often with mild heating, to yield the corresponding 2-(3-chlorophenyl)quinoxaline derivative.[2][3]
Q2: What are the primary impurities I should expect in my crude product?
The main impurities are typically unreacted starting materials, namely this compound and the o-phenylenediamine derivative.[4] Additionally, side products from the condensation reaction can also be present.
Q3: Which purification techniques are most effective for quinoxaline derivatives?
Column chromatography and recrystallization are the two most recommended and effective methods for purifying quinoxaline derivatives.[4] Column chromatography is excellent for separating the desired product from a mixture of impurities, while recrystallization is ideal for obtaining a highly pure crystalline product, especially when dealing with small amounts of impurities.[4][5]
Q4: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process. Quinoxaline derivatives are typically UV-active due to their aromatic nature, allowing for easy visualization on a TLC plate under a UV lamp (254 nm).[4] Staining with iodine vapor can also be used as an alternative visualization method.[4] An ideal Rf value for the product in the chosen solvent system for column chromatography is between 0.2 and 0.4.[5]
Q5: My purified quinoxaline derivative is colored. How can I decolorize it?
If your product has a persistent color after initial purification, you can use activated charcoal.[5] Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal (1-2% by weight), swirl, and then perform a hot gravity filtration to remove the charcoal. The purified, colorless compound can then be obtained by crystallization from the filtrate.[5]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| Product and impurities elute together. | The solvent system is too polar or lacks selectivity. | Decrease the polarity of the eluent. Experiment with different solvent systems on TLC to find one with better separation before running the column. |
| Streaking of spots on TLC of column fractions. | The compound is interacting strongly with the acidic silica gel. | Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%). Alternatively, consider using a different stationary phase like neutral alumina.[5] |
| Product appears to be decomposing on the column. | The quinoxaline derivative is sensitive to the acidic nature of silica gel. | Similar to streaking, deactivate the silica gel with triethylamine or use an alternative stationary phase like alumina.[5] |
| Low recovery of the product. | The product may be partially insoluble in the eluent and precipitating on the column. | Ensure the crude product is fully dissolved before loading. If solubility is an issue, consider "dry loading" by pre-adsorbing the compound onto a small amount of silica gel.[5] |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too quickly. High concentration of impurities. | Use a lower-boiling point solvent. Allow the solution to cool more slowly. If impurities are the issue, a preliminary purification by column chromatography may be necessary. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is very soluble in the chosen solvent, even at low temperatures. | Evaporate some of the solvent to concentrate the solution. Try a different solvent or a two-solvent system. Scratching the inside of the flask with a glass rod at the solution-air interface can induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.[6] |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used to wash the crystals. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold recrystallization solvent to wash the crystals. |
| Product is not significantly purer after recrystallization. | The impurities have very similar solubility properties to the product in the chosen solvent. | Try a different recrystallization solvent or a two-solvent system where the compound is soluble in one solvent and less soluble in the other.[6][7] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for 2-arylquinoxalines is a mixture of hexane and ethyl acetate.[4] The ideal system will give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully load the solution onto the top of the silica gel bed. For compounds with low solubility, use the dry loading method by adsorbing the crude material onto a small amount of silica gel.[5]
-
Elution: Begin elution with the chosen mobile phase, collecting fractions of a consistent volume. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[5]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoxaline derivative.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. For many quinoxaline derivatives, ethanol or a mixture of ethanol and water can be effective.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot gravity filtration.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly, for instance, in a vacuum oven, to remove any residual solvent.[4]
Quantitative Data Summary
The following tables provide illustrative data for the synthesis and purification of quinoxaline derivatives. Note that actual results will vary depending on the specific substrates, reaction conditions, and the purity of the starting materials.
Table 1: Illustrative Yields for Quinoxaline Synthesis
| Reaction | Catalyst/Conditions | Solvent | Yield | Reference |
| o-phenylenediamine + 1,2-dicarbonyl | Glycerol/Water, 90°C | Glycerol/Water | 85-91% | [10] |
| o-phenylenediamine + benzil | TiO2-Pr-SO3H, RT | Ethanol | 95% | [1] |
| o-phenylenediamine + benzil | HFIP, RT | Hexafluoroisopropanol | 95% | [1] |
| o-phenylenediamine + 1,2-dicarbonyl | Zn(OTf)2, RT | Acetonitrile | 85-91% | [10] |
Table 2: Common Solvent Systems for Purification
| Purification Method | Solvent System | Comments | Reference |
| Column Chromatography | Hexane / Ethyl Acetate | A good starting point for many 2-arylquinoxalines. The ratio is adjusted based on TLC analysis. | [4] |
| Column Chromatography | Dichloromethane / Methanol | Used for more polar quinoxaline derivatives. | [11] |
| Recrystallization | Ethanol | A common and effective single solvent for recrystallization.[9] | |
| Recrystallization | Ethanol / Water | A two-solvent system that can be effective if the compound is soluble in ethanol but not in water.[6] | |
| Recrystallization | Methanol / Water | Another common two-solvent system for compounds soluble in methanol.[6] | |
| Recrystallization | n-Hexane / Acetone | A less polar two-solvent system. | [12] |
Visualized Workflows
Caption: General experimental workflow for the synthesis and purification of quinoxaline derivatives.
Caption: Troubleshooting workflow for the purification of quinoxaline derivatives.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. youtube.com [youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
preventing self-condensation of 3-Chlorophenylglyoxal hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the self-condensation of 3-Chlorophenylglyoxal hydrate during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the self-condensation of this compound?
A1: Self-condensation is an undesired side reaction where two molecules of 3-Chlorophenylglyoxal react with each other. This reaction is typically a form of benzoin condensation, which is common for aromatic aldehydes and glyoxals.[1][2] The process involves one molecule of the glyoxal acting as a nucleophile and attacking the carbonyl group of a second molecule, leading to the formation of a dimeric α-hydroxyketone. This side reaction consumes your starting material, reduces the yield of your desired product, and complicates purification.
Q2: What are the primary factors that promote self-condensation?
A2: The primary driver for the self-condensation of aldehydes and glyoxals is the presence of a basic or nucleophilic catalyst.[3] Key factors include:
-
High pH (alkaline conditions): Basic conditions facilitate the deprotonation of the aldehyde, initiating the condensation reaction.
-
Presence of certain nucleophiles: Nucleophiles such as cyanide or N-heterocyclic carbenes (like thiamine) are known catalysts for benzoin condensation.[1][2]
-
Elevated temperatures: Higher temperatures can accelerate the rate of this unwanted side reaction.
Q3: How does the hydrate form of 3-Chlorophenylglyoxal affect its reactivity and stability?
A3: In aqueous solutions, glyoxals like 3-Chlorophenylglyoxal exist in equilibrium between their aldehyde form and a hydrated diol form.[4] The hydrate is generally more stable and less prone to immediate self-condensation. However, the equilibrium can be shifted towards the more reactive aldehyde form under certain conditions, such as changes in pH or in the presence of reagents that react with the aldehyde. The stability of similar hydrated compounds, like chloral hydrate, is known to be pH-dependent, with instability increasing in alkaline conditions.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its stability and prevent degradation or self-condensation over time, this compound should be stored in a tightly sealed container at 2-8°C.
Troubleshooting Guide: Preventing Self-Condensation
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low yield of desired product and formation of a significant, less polar byproduct.
-
Symptom: TLC or LC-MS analysis shows a significant amount of an unexpected, less polar compound, and the yield of your target molecule is lower than expected. This byproduct may have a molecular weight corresponding to the dimer of 3-Chlorophenylglyoxal.
-
Possible Cause: The reaction conditions are promoting the self-condensation of this compound.
-
Solutions:
-
pH Control: The most critical factor is maintaining a neutral to slightly acidic pH. Avoid basic conditions entirely. If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base and adding it slowly at low temperatures.
-
Temperature Management: Perform the reaction at the lowest temperature compatible with the desired transformation. If possible, run the reaction at room temperature or below.
-
Order of Reagent Addition: Add the this compound slowly to the reaction mixture containing the other reactant, rather than the other way around. This keeps the instantaneous concentration of the glyoxal low, minimizing its opportunity to react with itself.
-
Issue 2: Reaction mixture turns yellow or brown, and multiple spots appear on TLC.
-
Symptom: The reaction mixture changes color, and TLC analysis shows a complex mixture of products, indicating decomposition or multiple side reactions.
-
Possible Cause: In addition to self-condensation, this compound may be degrading under the reaction conditions.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.
-
Solvent Purity: Use high-purity, dry solvents. Impurities can sometimes act as catalysts for side reactions.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of degradation products over time.
-
Issue 3: Difficulty in purifying the desired product from a byproduct with similar properties.
-
Symptom: The self-condensation product is difficult to separate from your desired product using standard purification techniques like column chromatography.
-
Possible Cause: The polarity and other physical properties of the dimer are very close to those of your target molecule.
-
Solution:
-
Prevention is Key: The most effective approach is to prevent the formation of the dimer in the first place by optimizing the reaction conditions as described above.
-
Alternative Purification: If the dimer has already formed, consider alternative purification methods such as preparative HPLC or recrystallization from different solvent systems.
-
Quantitative Data Summary
| Parameter | Recommended Range/Condition | Rationale |
| pH | 5.0 - 7.0 | Minimizes base-catalyzed self-condensation.[5] |
| Temperature | 0°C to Room Temperature | Reduces the rate of unwanted side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidative degradation. |
| Storage | 2-8°C, Tightly Sealed | Ensures long-term stability of the hydrate form. |
Experimental Protocols
Key Experiment: Synthesis of a Heterocycle using this compound
This protocol provides a general methodology for the synthesis of a heterocyclic compound, incorporating steps to minimize the self-condensation of this compound.
Materials:
-
This compound
-
Reactant (e.g., an amine-containing compound)
-
Anhydrous solvent (e.g., ethanol, dioxane, or acetonitrile)
-
Buffer solution (e.g., acetic acid/sodium acetate for pH 5) or a mild acidic catalyst (e.g., acetic acid)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the reactant in the chosen anhydrous solvent.
-
pH Adjustment (if necessary): If the reaction is sensitive to pH, add a buffer to maintain a slightly acidic to neutral environment. A small amount of a mild acid like acetic acid can also be used.
-
Preparation of this compound Solution: In a separate flask, dissolve the this compound in the same anhydrous solvent.
-
Slow Addition: Add the this compound solution dropwise to the stirred solution of the reactant over a period of 30-60 minutes. This can be done using a dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Check for the consumption of the starting materials and the formation of the desired product. Also, look for the appearance of any new, less polar spots that could indicate the self-condensation product.
-
Work-up: Once the reaction is complete, quench it with a slightly acidic aqueous solution (e.g., dilute HCl or saturated ammonium chloride).
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Analytical Monitoring for Self-Condensation
Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure acidic conditions and good peak shape).
-
Detection: UV detector at a wavelength where both the starting material and the expected product absorb (e.g., 254 nm).
-
Procedure: Inject a small aliquot of the reaction mixture (after dilution and filtration) at different time points. The self-condensation product (dimer) is expected to be less polar than the starting this compound and will therefore have a longer retention time. The presence and growth of a peak at this longer retention time can be used to monitor the extent of the side reaction.
Visualizations
References
- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 2. Benzoin Condensation [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Secondary organic aerosol formation by glyoxal hydration and oligomer formation: humidity effects and equilibrium shifts during analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions with Unsymmetrical Diamines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of managing regioselectivity in reactions involving unsymmetrical diamines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions with unsymmetrical diamines?
A1: The regioselectivity of reactions with unsymmetrical diamines is primarily governed by a combination of steric and electronic effects, the nature of the electrophile, reaction conditions (temperature, solvent, and catalysts), and the potential for kinetic versus thermodynamic control. The interplay of these factors determines which amino group of the diamine preferentially reacts.
Q2: How can I favor the reaction at the less sterically hindered amine?
A2: To target the less sterically hindered amine, you can employ bulky electrophiles or protecting groups. Additionally, performing the reaction at low temperatures often favors the kinetically controlled product, which is typically the one formed at the more accessible amine.
Q3: What strategies can be used to direct the reaction to the more sterically hindered amine?
A3: Directing a reaction to the more hindered amine can be more challenging. Strategies include using a directing group that positions the reagent closer to the hindered site, or employing a catalyst that selectively activates the more hindered amine. In some cases, thermodynamic control, achieved by using higher temperatures and longer reaction times, can favor the formation of the more stable, albeit more hindered, product.
Q4: How do protecting group strategies aid in controlling regioselectivity?
A4: Protecting group strategies are a cornerstone of controlling regioselectivity. By selectively protecting one amine group, the other is left available for reaction. A common and effective method is the mono-Boc protection of diamines. A facile route for this involves the sequential addition of one mole of HCl and one mole of di-tert-butyl dicarbonate ((BOC)₂O), followed by neutralization.[1][2] This approach differentiates the two amine groups by forming an acid salt with one, leaving the other free to react with the Boc-anhydride.[1]
Q5: What is the difference between kinetic and thermodynamic control in these reactions?
A5: Kinetic control refers to conditions where the major product is the one that is formed the fastest, which usually means it has the lowest activation energy.[3][4][5][6] In the context of unsymmetrical diamines, this is often the reaction at the less sterically hindered or more nucleophilic amine. Thermodynamic control, on the other hand, favors the most stable product, which may not be the one that forms the fastest.[3][4][5][6] Thermodynamic control is typically achieved at higher temperatures with longer reaction times, allowing the reaction to reach equilibrium.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My reaction is producing a mixture of regioisomers with poor selectivity.
-
Possible Cause: The intrinsic reactivity difference between the two amino groups is small, leading to a statistical mixture of products.
-
Troubleshooting Strategies:
-
Temperature Optimization: If you are running the reaction at room temperature or elevated temperatures, try lowering the temperature (e.g., 0 °C to -78 °C). This will favor the kinetically controlled product, which is often a single regioisomer.
-
Solvent Screening: The polarity of the solvent can influence the relative reactivity of the amino groups.[7][8][9] Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM, acetonitrile) and polar protic (e.g., ethanol, methanol).
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Protecting Group Strategy: If direct selective functionalization is not achievable, consider a selective mono-protection of one of the amino groups. The mono-Boc protection is a widely used and effective method.[1][2][10][11]
-
Problem 2: The reaction is exclusively occurring at the less hindered primary amine, but I want to target the secondary amine.
-
Possible Cause: The primary amine is significantly more nucleophilic and less sterically encumbered than the secondary amine.
-
Troubleshooting Strategies:
-
Protect the Primary Amine: Selectively protect the primary amine. Due to its higher reactivity, it is often possible to achieve selective protection of the primary amine in the presence of a secondary amine.
-
Catalyst-Controlled Reaction: Investigate the use of a catalyst that can selectively bind to and activate the secondary amine. The choice of ligand on the metal catalyst can significantly influence the regioselectivity. For instance, in palladium-catalyzed arylations of heterocyclic diamines, the choice of phosphine ligand can tune the selectivity between the primary and secondary amine.[12]
-
Change the Electrophile: A more sterically demanding electrophile might show greater preference for the less hindered primary amine, but in some cases, specific electronic interactions between the electrophile and the secondary amine's environment can alter the selectivity.
-
Problem 3: I am observing di-substitution instead of the desired mono-functionalized product.
-
Possible Cause: The mono-functionalized product is still sufficiently nucleophilic to react with another equivalent of the electrophile.
-
Troubleshooting Strategies:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the diamine relative to the electrophile.
-
Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration of the electrophile, which will favor mono-substitution.
-
Use of CO₂ as a Temporary Protecting Group: Carbon dioxide can be used as a green and traceless temporary protecting group for one of the amine functionalities, allowing for selective mono-acylation.[1]
-
Data Presentation
Table 1: Regioselectivity in the Mono-Boc Protection of Unsymmetrical Diamines
| Diamine | Product(s) | Yield (%) | Reference |
| N-Methylethylenediamine | N-Boc-N'-methylethylenediamine | 72 | [1] |
| N-Isopropylethylenediamine | N-Boc-N'-isopropylethylenediamine | 95 | [1] |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 72 | [13] |
Table 2: Ligand-Dependent Regioselectivity in the Palladium-Catalyzed Arylation of 3-Aminopiperidine with Bromobenzene
| Ligand | Ratio (Primary Amine Arylation : Secondary Amine Arylation) |
| BINAP | 90 : 10 |
| L2 (Hindered Biphenyl) | 90 : 10 |
| L3 (Hindered Biphenyl) | 90 : 10 |
| L10 (Josiphos-type) | 32 : 68 |
Data adapted from[12]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Boc Protection of Diamines
This protocol is adapted from the method described by Ha et al.[1]
-
Acidification: To a solution of the diamine (1.0 equivalent) in 50% aqueous methanol, add one equivalent of hydrochloric acid (HCl) dropwise at 0 °C.
-
Equilibration: Stir the solution for 30 minutes at room temperature to allow for the formation of the mono-hydrochloride salt.
-
Boc Protection: To the equilibrated solution, add a solution of di-tert-butyl dicarbonate ((BOC)₂O) (1.0 equivalent) in methanol.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Add diethyl ether to the residue to precipitate out any unreacted diamine hydrochloride.
-
Filter the mixture and wash the solid with diethyl ether.
-
To the filtrate, add a 2N NaOH solution to neutralize the remaining HCl salt and deprotonate the ammonium salt of the product.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the mono-Boc-protected diamine.
-
Protocol 2: General Procedure for Selective Mono-Acylation of a Symmetrical Diamine using CDI
This protocol is based on a method for the mono-acylation of piperazine.[14]
-
Activation of Carboxylic Acid: In a round-bottom flask, react the desired carboxylic acid (1.0 equivalent) with 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in an appropriate solvent (e.g., THF, DCM) at room temperature until the formation of the acyl imidazole is complete (monitor by TLC or IR for the disappearance of the carboxylic acid).
-
Diamine Solution Preparation: In a separate flask, dissolve the symmetrical diamine (e.g., piperazine) (1.0 equivalent) in a suitable solvent.
-
Acylation: Slowly add the solution of the acyl imidazole to the diamine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Visualizations
Caption: A general workflow for approaching regioselective reactions with unsymmetrical diamines.
Caption: A decision tree to guide the selection of a suitable protecting group strategy.
Caption: A diagram illustrating the key factors that influence the regioselectivity of reactions with unsymmetrical diamines.
References
- 1. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective α-alkylation of benzo-fused cyclic amines via organic photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Unravelling the solvent polarity effect on the excited state intramolecular proton transfer mechanism of the 1- and 2-salicylideneanthrylamine. A TD-DFT case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-mediated N-arylation of heterocyclic diamines: insights into the origin of an unusual chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. redalyc.org [redalyc.org]
- 14. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Yields in 3-Chlorophenylglyoxal Hydrate Condensation Reactions
For researchers, scientists, and drug development professionals, optimizing reaction yields is a critical aspect of efficient synthesis. This guide provides a dedicated resource for troubleshooting low yields in the condensation of 3-Chlorophenylglyoxal hydrate with active methylene compounds, a key step in the synthesis of various heterocyclic scaffolds.
Troubleshooting Guide: Question & Answer Format
This section addresses common issues encountered during the condensation reaction of this compound.
Q1: My reaction has a very low yield or appears to have stalled. What are the most likely causes?
A1: Low yields in this condensation can often be attributed to several key factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. Basic catalysts like piperidine, pyridine, or ammonium acetate are commonly used.[1][2] If the catalyst is too weak or used in insufficient quantity, the initial deprotonation of the active methylene compound will be slow or incomplete, hindering the reaction. Conversely, a base that is too strong can promote self-condensation of the aldehyde or other side reactions.[3]
-
Improper Reaction Temperature: While many Knoevenagel-type condensations can proceed at room temperature, some systems require heating to overcome the activation energy barrier.[4] However, excessive heat can lead to the degradation of starting materials or products.
-
Poor Solvent Choice: The solvent plays a significant role in solubilizing the reactants and facilitating the reaction. Common solvents include ethanol, water, or even solvent-free conditions.[2][5] The optimal solvent will depend on the specific active methylene compound used.
-
Moisture Content: While starting with a hydrate is inherent to the reactant, excess moisture in the reaction mixture (from solvents or other reagents) can sometimes interfere with the reaction equilibrium, especially during the dehydration step.
Q2: I am observing the formation of multiple products or significant impurities. What are the likely side reactions?
A2: The presence of multiple products suggests that side reactions may be competing with the desired condensation. Potential side reactions include:
-
Self-condensation of this compound: Under strongly basic conditions, aldehydes can undergo self-condensation (an aldol-type reaction).
-
Michael Addition: If an excess of the active methylene compound is used, the initial α,β-unsaturated product can undergo a subsequent Michael addition with another molecule of the deprotonated active methylene compound.[1]
-
Reaction with Amine Catalysts: Phenylglyoxals can react with amino acids and potentially with amine catalysts, especially at elevated temperatures.[6][7] This could lead to the formation of complex impurities.
-
Cannizzaro-type reaction: Although less common for α-ketoaldehydes, under certain conditions, disproportionation of the glyoxal could occur.
Q3: How can I optimize my reaction conditions to improve the yield?
A3: A systematic approach to optimization is recommended:
-
Catalyst Screening: If using a weak base like piperidine or ammonium acetate, try varying the catalyst loading. It has been shown that increasing the catalyst amount from 5 mol% to 10 mol% can dramatically increase the yield in some Knoevenagel condensations.
-
Temperature Adjustment: Monitor the reaction at room temperature first. If the reaction is slow, gradually increase the temperature (e.g., to 50-80 °C) while monitoring for product formation and impurity profiles using techniques like Thin Layer Chromatography (TLC).
-
Solvent Variation: If the reaction is sluggish in a particular solvent, consider switching to another. For instance, if ethanol is not effective, a higher boiling point solvent or even aqueous conditions could be explored.[8]
-
Stoichiometry Control: Ensure the molar ratio of reactants is appropriate. Typically, a 1:1 or a slight excess of the active methylene compound is used. A large excess should be avoided to prevent Michael addition side products.[1]
Frequently Asked Questions (FAQs)
What is a typical yield for this type of condensation?
Yields can vary significantly depending on the specific active methylene compound and the reaction conditions. Well-optimized Knoevenagel condensations can achieve yields of 90% or higher.[9] However, initial trials may result in lower yields (50-70%).
Is the hydrate form of 3-Chlorophenylglyoxal problematic?
Not necessarily. The hydrate is often the most stable and commercially available form. The initial condensation step involves the reaction with the carbonyl group, and the subsequent dehydration step removes a molecule of water, so the presence of the hydrate water does not inherently prevent the reaction.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (this compound and the active methylene compound) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.
Quantitative Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of Knoevenagel-type condensations, providing a general guideline for optimization.
| Parameter | Variation | Effect on Yield | Reference(s) |
| Catalyst | Piperidine, Ammonium Acetate, DABCO | Choice of base and its concentration can significantly impact yield. | [1][8] |
| Catalyst Loading | 1 mol% to 10 mol% | Increasing catalyst loading can substantially increase yield up to an optimal point. | |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase reaction rate and yield, but may also promote side reactions. | [10] |
| Solvent | Ethanol, Water, Solvent-free | The optimal solvent depends on the reactants; solvent-free conditions can be highly effective. | [2][5] |
| Reaction Time | 15 minutes to several hours | Reaction time should be optimized to ensure completion without product degradation. | [2] |
Experimental Protocols
General Protocol for Knoevenagel Condensation of this compound with Malononitrile
This protocol is a generalized procedure based on standard Knoevenagel condensations and should be optimized for specific experimental setups.
Materials:
-
This compound (1 equivalent)
-
Malononitrile (1 equivalent)
-
Piperidine (0.1 equivalents)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in ethanol.
-
Add malononitrile to the solution and stir until it dissolves.
-
Add piperidine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
If the reaction is slow, gently heat the mixture to 50-60 °C.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Visualizations
Reaction Pathway
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01953B [pubs.rsc.org]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. pubs.rsc.org [pubs.rsc.org]
scale-up challenges for synthesis using 3-Chlorophenylglyoxal hydrate
Welcome to the technical support center for the synthesis of 3-Chlorophenylglyoxal Hydrate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of this important synthetic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and manufacturing campaigns.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, particularly during scale-up operations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Degradation of the product. 5. Poor quality of starting 3-chloroacetophenone. | 1. Monitor the reaction progress closely using techniques like HPLC or TLC. 2. Ensure the reaction temperature is maintained within the optimal range (typically reflux). 3. Extend the reaction time if starting material is still present. 4. Avoid excessive heating or prolonged exposure to harsh conditions. 5. Use high-purity starting material to avoid side reactions. |
| Formation of Significant By-products | 1. Over-oxidation of the desired product. 2. Side reactions due to impurities in the starting material or solvent. 3. Non-selective oxidation. | 1. Use a stoichiometric amount of selenium dioxide. An excess can lead to the formation of 3-chlorobenzoylformic acid. 2. Ensure all reagents and solvents are of high purity and anhydrous where necessary. 3. Maintain strict temperature control to minimize side reactions. |
| Difficulty in Isolating the Product | 1. The product is an oil or a viscous liquid. 2. Co-precipitation of impurities. 3. Formation of a stable emulsion during workup. | 1. Convert the crude glyoxal to its stable hydrate by treating the reaction mixture with hot water followed by cooling and crystallization. 2. Optimize the crystallization solvent system to selectively precipitate the desired product. A mixture of water and an organic solvent like dioxane can be effective. 3. Allow the mixture to stand for a longer period to break the emulsion, or consider adding a small amount of brine. |
| Product Discoloration (Yellow to Brown) | 1. Presence of residual selenium by-products. 2. Thermal degradation of the product. 3. Air oxidation. | 1. Ensure complete removal of elemental selenium by filtration while the reaction mixture is hot. 2. Avoid excessive temperatures during reaction and purification. 3. Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen). Recrystallization from an appropriate solvent, potentially with the use of activated carbon, can help decolorize the product. |
| Runaway Reaction or Poor Exotherm Control | 1. Rapid addition of selenium dioxide at scale. 2. Inadequate cooling or heat dissipation in a large reactor. | 1. Add selenium dioxide portion-wise or as a solution in the reaction solvent to control the rate of reaction. 2. Ensure the reactor is equipped with an efficient cooling system and that the heat transfer is adequate for the scale of the reaction. For very large scales, consider a semi-batch process where one of the reactants is added gradually. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most prevalent industrial method is the Riley oxidation of 3-chloroacetophenone using selenium dioxide.[1] This reaction is typically carried out in a solvent such as dioxane or acetic acid at reflux temperatures.[2][3] The resulting 3-chlorophenylglyoxal is then converted to its stable, crystalline hydrate for easier handling and purification.
Q2: What are the primary safety concerns when working with selenium dioxide, especially during scale-up?
A2: Selenium dioxide and its by-products are highly toxic and malodorous.[3][4] It is crucial to handle these materials in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. During scale-up, the primary safety concern is the management of the exothermic reaction and the safe handling and disposal of selenium-containing waste.
Q3: How can I effectively remove the elemental selenium by-product at the end of the reaction?
A3: Elemental selenium precipitates as a red-brown solid during the reaction. On a large scale, this can be removed by filtering the hot reaction mixture through a bed of celite or another filter aid. It is important to perform this filtration while the solution is still hot to prevent premature crystallization of the product.
Q4: What is the best way to purify crude this compound on a large scale?
A4: The most effective method for purifying this compound at scale is through crystallization.[5] After the initial workup to remove selenium, the crude product can be dissolved in hot water or a mixture of water and a co-solvent. Upon cooling, the hydrate will crystallize. The choice of solvent system is critical for achieving high purity and yield.
Q5: Are there any viable alternative synthesis routes for this compound that are suitable for scale-up?
A5: Yes, an alternative route involves the oxidation of α-hydroxy ketones.[6] For instance, 2-hydroxy-1-(3-chlorophenyl)ethan-1-one can be oxidized to 3-chlorophenylglyoxal. This method can be advantageous as it avoids the use of highly toxic selenium dioxide. Copper(I)-catalyzed oxidation using oxygen as the oxidant is a promising green alternative.[6] However, the availability and cost of the starting α-hydroxy ketone at a large scale need to be considered.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound via Riley Oxidation
| Parameter | Lab Scale (e.g., 100 g) | Pilot Scale (e.g., 10 kg) | Key Considerations for Scale-Up |
| Starting Material | 3-Chloroacetophenone | 3-Chloroacetophenone | Purity of starting material is critical to avoid side reactions. |
| Oxidizing Agent | Selenium Dioxide (1.1 eq) | Selenium Dioxide (1.05-1.1 eq) | Stoichiometry should be carefully controlled to prevent over-oxidation. |
| Solvent | Dioxane or Acetic Acid | Dioxane or Acetic Acid | Solvent recovery and recycling are important for cost-effectiveness at scale. |
| Reaction Temperature | Reflux (approx. 101-118 °C) | Reflux (approx. 101-118 °C) | Efficient heat transfer is crucial to maintain a consistent reflux rate. |
| Reaction Time | 4-6 hours | 6-8 hours | Reaction monitoring is essential to determine the endpoint accurately. |
| Typical Yield | 75-85% | 70-80% | Yields may be slightly lower at scale due to handling losses. |
| Purity (Crude) | ~90% | ~85-90% | Impurity profile may change with longer reaction times at scale. |
| Purification Method | Crystallization from water/dioxane | Crystallization from water/dioxane | Control of cooling rate is important for crystal size and purity. |
| Final Purity | >98% | >98% | Consistent purity is achievable with optimized crystallization protocols. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Riley Oxidation (Pilot Scale)
Materials:
-
3-Chloroacetophenone (10.0 kg, 64.7 mol)
-
Selenium Dioxide (7.5 kg, 67.6 mol)
-
Dioxane (50 L)
-
Water (Deionized)
Procedure:
-
Charge a suitable glass-lined reactor with 3-chloroacetophenone and dioxane.
-
Stir the mixture and heat to reflux (approximately 101 °C).
-
Once at reflux, carefully add the selenium dioxide in portions over 2-3 hours. The addition is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 80-90 °C.
-
Filter the hot mixture through a pre-heated filter press containing a bed of celite to remove the precipitated elemental selenium.
-
Transfer the hot filtrate to a crystallizer.
-
Add hot water (30 L) to the filtrate with vigorous stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool to 0-5 °C.
-
The product will crystallize as the hydrate.
-
Isolate the crystalline product by centrifugation or filtration.
-
Wash the filter cake with cold water.
-
Dry the product under vacuum at a temperature not exceeding 50 °C to a constant weight.
Visualizations
Diagram 1: Synthetic Pathway for this compound via Riley Oxidation
Caption: Synthesis of this compound from 3-Chloroacetophenone.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the product obtained when acetophenone is oxidized by selenium di.. [askfilo.com]
- 4. adichemistry.com [adichemistry.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
stability of 3-Chlorophenylglyoxal hydrate in different reaction media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Chlorophenylglyoxal hydrate in various reaction media. The information is curated to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what form is it typically supplied?
A1: this compound is an alpha-ketoaldehyde. Like other glyoxals, it is prone to hydration and is often supplied as the more stable hydrate form, which is a white crystalline solid. The anhydrous form is typically a yellow liquid that can polymerize upon standing. Upon heating, the polymer can break down to regenerate the yellow aldehyde.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.
Q3: How does pH impact the stability of this compound?
A3: this compound is expected to be most stable in neutral to slightly acidic aqueous solutions.
-
Acidic Conditions: Under strong acidic conditions, the hydrate may be susceptible to acid-catalyzed degradation, although the phenylglyoxal core is relatively stable.
-
Basic Conditions: In alkaline solutions, alpha-ketoaldehydes can undergo various reactions, including Cannizzaro-type reactions and other rearrangements. The hydrate is generally more stable than the anhydrous form, but prolonged exposure to strong bases should be avoided.
Q4: Is this compound susceptible to oxidation?
A4: Yes, the aldehyde functional group in this compound is susceptible to oxidation.[1][2][3] This can lead to the formation of 3-Chlorophenylglyoxylic acid. This degradation can be accelerated by exposure to air (autoxidation), oxidizing agents, light, and heat.[1]
Q5: What are the potential degradation products of this compound?
A5: Potential degradation products include:
-
3-Chlorophenylglyoxylic acid: Formed via oxidation of the aldehyde group.
-
3-Chloromandelic acid and 3-Chlorophenylglyoxylic acid: Can be formed under strongly basic conditions through a Cannizzaro-type disproportionation reaction.
-
Polymerization products: The anhydrous form can polymerize.
Q6: What are the recommended storage conditions for this compound?
A6: It is recommended to store this compound in a cool, dark place in a tightly sealed container to protect it from light, moisture, and air. For solutions, it is advisable to use freshly prepared solutions and store them at low temperatures for short periods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the reaction medium. | Prepare fresh solutions of this compound before each experiment. Avoid prolonged storage of solutions. Ensure the pH of the reaction medium is within the optimal stability range (neutral to slightly acidic). Protect the solution from light and excessive heat. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | Characterize the unexpected peaks using techniques like LC-MS to identify potential degradants such as 3-Chlorophenylglyoxylic acid. Review the experimental conditions (pH, temperature, exposure to air/light) to identify the cause of degradation. |
| Solution turns yellow and/or becomes viscous over time. | Dehydration to the anhydrous form and subsequent polymerization. | This is more likely to occur with the pure compound if not stored properly or in non-aqueous solvents. If working with the anhydrous form, handle it under an inert atmosphere and minimize exposure to heat. For many applications, using the stable hydrate form is preferable. |
| Low yield in reactions involving the aldehyde group. | Oxidative degradation of the aldehyde to a carboxylic acid. | Degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid using reagents that are strong oxidizing agents unless intended for the reaction. |
Predicted Stability and Degradation Pathways
The stability of this compound is dictated by its functional groups: the hydrated alpha-ketoaldehyde and the chlorophenyl ring.
Hydrolytic Degradation
-
Neutral Conditions (pH ~7): The hydrate is expected to be relatively stable.
-
Acidic Conditions (pH < 4): While generally stable, very strong acidic conditions might promote dehydration to the more reactive anhydrous glyoxal, which could then participate in other reactions.
-
Basic Conditions (pH > 8): The compound is most vulnerable under basic conditions. The hydroxyl group of the hydrate can be deprotonated, and the resulting species can undergo rearrangements. A potential degradation pathway is the Cannizzaro reaction , where one molecule is oxidized to a carboxylic acid (3-Chlorophenylglyoxylic acid) and another is reduced to an alcohol (3-Chloromandelic acid).
Oxidative Degradation
The aldehyde group is prone to oxidation, especially when exposed to atmospheric oxygen, which can be accelerated by light and metal ions.[1] The primary oxidation product is 3-Chlorophenylglyoxylic acid .
Photodegradation
Chlorinated aromatic compounds can be susceptible to photolytic degradation.[4] Exposure to UV light could potentially lead to dechlorination or other radical-mediated reactions, though specific data for this compound is not available.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound.[5][6][7][8][9]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep one sample at room temperature and another at 60°C for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
If degradation is too rapid, perform the study at a lower temperature (e.g., 4°C). If no degradation is seen, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the sample at room temperature for 24 hours, protected from light.
-
Withdraw and analyze samples at various time points.
-
-
Thermal Degradation:
-
Keep the solid compound in a controlled temperature oven (e.g., 60°C) for a defined period.
-
Also, expose the stock solution to the same thermal stress.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep control samples wrapped in aluminum foil to protect from light.
-
Analyze samples after the exposure period.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and identify any degradation products.
-
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm, or based on the UV spectrum of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a starting point, and method optimization will be necessary based on the results of the forced degradation studies. Derivatization with an agent like o-phenylenediamine can also be employed for enhanced detection of glyoxal compounds.
Data Summary
| Stress Condition | Reagents/Conditions | Predicted Stability | Likely Major Degradation Product(s) |
| Acidic | 0.1 M HCl, 60°C | Moderately Stable | Minor degradation, potential dehydration |
| Basic | 0.1 M NaOH, RT | Unstable | 3-Chlorophenylglyoxylic acid, 3-Chloromandelic acid |
| Oxidative | 3% H₂O₂, RT | Unstable | 3-Chlorophenylglyoxylic acid |
| Thermal | 60°C | Moderately Stable | Dependent on solid vs. solution state |
| Photolytic | ICH Q1B conditions | Potentially Unstable | Photodegradation products (structure to be determined) |
References
- 1. researchgate.net [researchgate.net]
- 2. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. asianjpr.com [asianjpr.com]
- 9. pharmadekho.com [pharmadekho.com]
Technical Support Center: 3-Chlorophenylglyoxal Hydrate in Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chlorophenylglyoxal hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your catalyzed experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in reactions involving this compound?
A catalyst increases the rate of a chemical reaction without being consumed in the process.[1] It achieves this by providing an alternative reaction pathway with a lower activation energy.[2][3] In reactions with this compound, catalysts are crucial for facilitating complex multi-component reactions, often leading to higher yields and shorter reaction times.
Q2: Which types of catalysts are commonly used with this compound?
Various catalysts are employed depending on the specific transformation. Common examples include:
-
Lewis Acids: Indium trichloride (InCl₃) is used in the synthesis of 2-aryl-3-aminobenzofuran derivatives.
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is effective for the one-pot synthesis of isoxazolyl amino furo[3,2-c]quinolinone scaffolds.[4]
-
Organocatalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO) catalyzes the synthesis of functionalized trans-tetrahydrobenzofuran-4-ones.
-
Nanocatalysts: Titanium dioxide (TiO₂) nanoparticles have been used for the synthesis of pyrano[3,2-c]chromenes.[4]
-
Metal Catalysts: Gold-based catalysts are utilized in three-component reactions to form substituted furans.[4]
Q3: How does catalyst concentration affect the reaction rate?
Increasing the catalyst concentration generally increases the reaction rate up to an optimal point.[5] Beyond this point, the rate may plateau or even decrease due to side reactions or catalyst aggregation. It is essential to optimize the catalyst loading for each specific reaction to achieve the best results.
Q4: My catalyzed reaction with this compound is not working. What are the common causes?
Several factors can lead to a failed reaction:
-
Catalyst Inactivity: The catalyst may be old, impure, or deactivated by contaminants.
-
Improper Reaction Conditions: Temperature, solvent, and reactant concentrations are critical and may need optimization.
-
Poor Quality of this compound: The starting material may have degraded. It is a solid that should be stored at 2-8°C.
-
Presence of Inhibitors: Trace impurities in reactants or solvents can poison the catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Ensure the catalyst is properly handled and stored according to the supplier's recommendations. |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the progress by TLC or LC-MS. - Some reactions may require cooling to prevent side product formation. |
| Incorrect Solvent | - Consult the literature for the recommended solvent for the specific catalyst and reaction type. - Perform small-scale solvent screening to identify the optimal medium. |
| Reactant Degradation | - Verify the purity of this compound and other reactants using techniques like NMR or melting point analysis. |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Step |
| Catalyst Loading Too High | - Reduce the amount of catalyst used in the reaction. - Perform a catalyst loading study to find the optimal concentration. |
| Reaction Time Too Long | - Monitor the reaction progress closely and stop the reaction once the starting material is consumed to prevent the formation of degradation products. |
| Cross-Reactivity | - In multi-component reactions, the order of addition of reactants can be crucial. Try varying the addition sequence. |
Quantitative Data Summary
The following table summarizes the effect of different catalysts on the synthesis of various heterocyclic compounds using an aryl glyoxal, which serves as a proxy for this compound.
| Catalyst | Product | Reaction Time | Yield | Reference |
| p-TSA (5 mol%) | Isoxazolyl amino furo[3,2-c]quinolinone | Not specified | Good | [4] |
| Indium Trichloride (10 mol%) | 2-aryl-3-aminobenzofuran | Not specified | Excellent | |
| DABCO | trans-tetrahydrobenzofuran-4-ones | Not specified | High | |
| TiO₂ nanoparticles | Pyrano[3,2-c]chromenes | Not specified | Excellent | [4] |
| Gold catalyst | Substituted furans | Not specified | Not specified | [4] |
Experimental Protocols
General Protocol for a Catalyzed Multi-Component Reaction
This protocol provides a general framework. Specific conditions should be optimized based on the literature for the target molecule.
-
Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent), the other reactants, and the chosen solvent.
-
Catalyst Addition: Add the specified amount of catalyst to the reaction mixture.
-
Reaction: Stir the mixture at the designated temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., by adding water or a saturated aqueous solution). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Caption: General experimental workflow for a catalyzed reaction.
Caption: Troubleshooting logic for common reaction issues.
References
- 1. mt.com [mt.com]
- 2. Kinetics of heterogeneous catalytic reactions: Analysis of reaction schemes [ouci.dntb.gov.ua]
- 3. hibbitts.rc.ufl.edu [hibbitts.rc.ufl.edu]
- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Chlorophenylglyoxal Hydrate and Phenylglyoxal in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, the choice of reagents is paramount to the success of a synthetic route. Arylglyoxals, characterized by their vicinal keto-aldehyde functionality, are versatile building blocks for the construction of a wide array of heterocyclic compounds. This guide provides an objective comparison of 3-Chlorophenylglyoxal hydrate and the parent compound, Phenylglyoxal, focusing on their synthesis, reactivity, and performance in synthetic applications, supported by available experimental data.
I. Synthesis and Physical Properties
Both this compound and phenylglyoxal are most commonly synthesized via the selenium dioxide (SeO₂) oxidation of their corresponding acetophenone precursors. This method, known as the Riley oxidation, is a well-established and reliable route to α-dicarbonyl compounds.[1][2]
Table 1: Comparison of Synthesis and Physical Properties
| Property | This compound | Phenylglyoxal |
| Starting Material | 3-Chloroacetophenone | Acetophenone |
| Synthetic Method | Selenium Dioxide Oxidation | Selenium Dioxide Oxidation |
| Typical Yield | Not explicitly reported, but expected to be comparable to phenylglyoxal synthesis. | 69-72%[1] |
| Molecular Formula | C₈H₇ClO₃ | C₈H₆O₂ (anhydrous), C₈H₈O₃ (hydrate) |
| Molecular Weight | 186.59 g/mol | 134.13 g/mol (anhydrous), 152.15 g/mol (hydrate) |
| Appearance | White to yellow to pink solid | Yellow liquid (anhydrous), white crystals (hydrate) |
II. Experimental Protocols: Synthesis via Selenium Dioxide Oxidation
The following protocol is a generalized procedure for the synthesis of arylglyoxals from acetophenones and is applicable to both this compound and phenylglyoxal.
Materials:
-
Substituted Acetophenone (e.g., 3-Chloroacetophenone or Acetophenone) (1 mole)
-
Selenium Dioxide (SeO₂) (1 mole)
-
Dioxane (or other suitable solvent like aqueous acetic acid)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the acetophenone derivative in a suitable solvent (e.g., aqueous dioxane).
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after a few hours), cool the reaction mixture to room temperature.
-
The precipitated elemental selenium is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified. For phenylglyoxal, this is often achieved by vacuum distillation.[1] For this compound, recrystallization from a suitable solvent system would be appropriate. The hydrate form is often obtained by dissolving the crude product in hot water and allowing it to crystallize upon cooling.[1]
Safety Note: Selenium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
III. Comparative Reactivity in Synthesis
The primary difference in the synthetic performance of this compound and phenylglyoxal stems from the electronic effect of the chlorine substituent on the phenyl ring.
Electrophilicity and Reaction Rates
The reactivity of phenylglyoxals is dominated by the electrophilic nature of the two adjacent carbonyl carbons, making them susceptible to nucleophilic attack. The introduction of a substituent on the phenyl ring can either enhance or diminish this electrophilicity.[3]
The effect of substituents on the reaction rate of phenylglyoxals can be understood through the Hammett equation :
log(kₓ / k₀) = ρσ
Where:
-
kₓ is the rate constant for the substituted phenylglyoxal.
-
k₀ is the rate constant for the unsubstituted phenylglyoxal.
-
σ (sigma) is the substituent constant, which reflects the electronic properties of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[3]
For 3-Chlorophenylglyoxal, the chlorine atom is an electron-withdrawing group, primarily through the inductive effect, and is located at the meta position. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbons by pulling electron density away from the reaction center. This leads to a faster rate of nucleophilic attack compared to the unsubstituted phenylglyoxal.[3] Therefore, in many synthetic applications, This compound is expected to be more reactive than phenylglyoxal .
Applications in Heterocyclic Synthesis
Both compounds are extensively used as precursors for a variety of heterocyclic scaffolds with significant biological and pharmaceutical activities.
-
Quinoxalines: These are formed by the condensation of an arylglyoxal with an o-phenylenediamine. The increased reactivity of this compound can potentially lead to shorter reaction times or milder reaction conditions for the synthesis of chloro-substituted quinoxalines.[4][5][6]
-
Imidazoles: The synthesis of substituted imidazoles often involves the reaction of an arylglyoxal, an aldehyde, and ammonia (or an ammonium salt). The enhanced electrophilicity of this compound can be advantageous in these multi-component reactions.[7]
-
Other Heterocycles: Arylglyoxals are also used in the synthesis of pyridazines, pyrroles, and other complex heterocyclic systems.[8] In all these cases, the electron-withdrawing nature of the chlorine atom in this compound is anticipated to accelerate the reaction rates.
IV. Visualizing the Synthesis and Reactivity
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Quinoxaline Synthesis: Evaluating Alternatives to 3-Chlorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities. The classical and most direct route to these valuable heterocycles involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While 3-chlorophenylglyoxal hydrate serves as a direct precursor to the corresponding 2-(3-chlorophenyl)quinoxaline, the landscape of synthetic chemistry offers a variety of alternative reagents and methodologies. These alternatives can provide significant advantages in terms of yield, reaction conditions, substrate availability, cost, and alignment with green chemistry principles.
This guide presents an objective comparison of key alternative reagents to this compound for the synthesis of quinoxalines, supported by experimental data and detailed protocols. We will evaluate the performance of α-diketones, α-hydroxyketones, and α-haloketones as viable precursors.
Performance Comparison of Synthetic Precursors
The following tables summarize quantitative data for the synthesis of quinoxaline derivatives using different classes of precursors. For a direct and meaningful comparison, the data is centered around the synthesis of 2-arylquinoxalines, which are structurally analogous to the product derived from this compound.
Table 1: Synthesis of 2-Arylquinoxalines from Arylglyoxals (Baseline)
This method represents the most direct synthesis, where the arylglyoxal hydrate is condensed with an o-phenylenediamine.
| Arylglyoxal Hydrate | Diamine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylglyoxal | o-Phenylenediamine | DMF | 50-120 | 2-4 | 96 | [1] |
| 3-Bromophenylglyoxal | o-Phenylenediamine | DMF | 50-120 | 2-4 | 92 | [1] |
| 4-Bromophenylglyoxal | o-Phenylenediamine | DMF | 50-120 | 2-4 | 94 | [1] |
Note: Data for this compound is inferred from similarly substituted arylglyoxals in the cited literature, as a specific yield was not detailed in the search results.
Table 2: Performance of Alternative Reagents for Quinoxaline Synthesis
This table compares common alternatives, showcasing the versatility of modern synthetic methods. Many of these protocols offer milder conditions and greener solvents.
| Precursor Class | Reagent Example | Catalyst/Conditions | Solvent | Temp. | Time | Yield (%) |
| α-Diketone | Benzil | AlCuMoVP on Alumina | Toluene | Room Temp. | 2 h | 92 |
| α-Diketone | Benzil | Phenol (20 mol%) | EtOH/H₂O | Room Temp. | 2 min | 98 |
| α-Hydroxyketone | Benzoin | Acetic Acid (Reflux) | Acetic Acid | Reflux | 2 h | 96 |
| α-Hydroxyketone | Benzoin | KMnO₄/CuSO₄ | Ethanol | Reflux | 1 h | 94 |
| α-Haloketone | Phenacyl Bromide | Pyridine | THF | Room Temp. | 2 h | ~90 |
| α-Haloketone | α,α-dibromoacetophenones | None (2 eq. diamine) | Ethanol | Reflux | 3 h | 85-90 |
Experimental Protocols
Below are detailed methodologies for the key synthetic pathways discussed. These protocols are representative of the general procedures found in the literature.
Protocol 1: Synthesis from an Arylglyoxal (Baseline Method)
This protocol outlines the condensation of an aryl-1,2-diamine with an arylglyoxal.
Procedure:
-
In a round-bottom flask, dissolve the arylglyoxal hydrate (e.g., this compound, 1.0 mmol) in dimethylformamide (DMF, 5-10 mL).
-
Add the aryl-1,2-diamine (e.g., o-phenylenediamine, 1.0 mmol) to the solution.
-
Heat the reaction mixture with stirring at a temperature ranging from 50°C to 120°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-arylquinoxaline.
Protocol 2: Synthesis from an α-Diketone (e.g., Benzil)
This is a widely used, high-yielding classical method that has been adapted for greener conditions.
Procedure using a Heterogeneous Catalyst:
-
To a mixture of o-phenylenediamine (1.0 mmol, 108 mg) and benzil (1.0 mmol, 210 mg) in toluene (8 mL), add 100 mg of alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst.[2][3]
-
Monitor the reaction by TLC.
-
After completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄, evaporate the solvent under reduced pressure, and recrystallize the product from ethanol.[2]
Protocol 3: One-Pot Synthesis from an α-Hydroxyketone (e.g., Benzoin)
This efficient one-pot method involves the in situ oxidation of the α-hydroxyketone to the corresponding diketone, which then condenses with the diamine.
Procedure using KMnO₄/CuSO₄:
-
Prepare the oxidizing agent by grinding KMnO₄ (5 mmol) and CuSO₄ (1 mmol) together in a mortar to obtain a purple powder.[4]
-
In a round-bottom flask, combine the α-hydroxyketone (e.g., benzoin, 1.0 mmol), the aromatic o-diamine (1.0 mmol), and the KMnO₄/CuSO₄ mixture (0.35 mmol).[4]
-
Add ethanol and heat the mixture at reflux with stirring for 1 hour, monitoring by TLC.[4]
-
After the reaction is complete, pour the mixture into cold water (50 mL).
-
Filter the precipitated solid, wash it several times with water, dry, and recrystallize from ethanol to yield the pure quinoxaline.[4]
Protocol 4: Synthesis from an α-Haloketone (e.g., Phenacyl Bromide)
This method provides access to 2-arylquinoxalines from readily available α-haloketones through a condensation-oxidation process.
Procedure using Pyridine as a Catalyst:
-
Dissolve an equimolar amount of the 1,2-diaminobenzene derivative (1.0 mmol) and the phenacyl bromide derivative (1.0 mmol) in tetrahydrofuran (THF).[5]
-
Add pyridine as a catalyst and stir the reaction mixture at room temperature.
-
The reaction is typically complete within 2-3 hours.[5]
-
Upon completion, concentrate the reaction mixture and purify the crude product by recrystallization or column chromatography to obtain the desired 2-arylquinoxaline.[5]
Synthetic Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the logical flow of the synthetic strategies discussed.
Caption: General reaction scheme for quinoxaline synthesis.
Caption: Synthetic routes to quinoxalines from various precursors.
Caption: Workflow for one-pot quinoxaline synthesis.
Conclusion
While the direct condensation of o-phenylenediamines with glyoxals like this compound is a straightforward method for preparing 2-arylquinoxalines, a host of viable and often superior alternatives exist.
-
α-Diketones , such as benzil, remain a robust and high-yielding option, with modern catalytic systems enabling reactions at room temperature in minutes.
-
α-Hydroxyketones provide an elegant pathway for one-pot syntheses, removing the need to handle or isolate the intermediate dicarbonyl compounds and often proceeding with high efficiency.
-
α-Haloketones are also effective precursors, particularly for accessing specific substitution patterns, and can react under mild, catalyst-mediated conditions.
The choice of reagent and methodology will ultimately depend on the specific target molecule, desired scale, available starting materials, and an emphasis on process efficiency and sustainability. The development of green, catalytic, and one-pot procedures has significantly broadened the synthetic chemist's toolkit, allowing for the rapid and efficient production of diverse quinoxaline libraries for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
Comparative Efficacy of 3-Chlorophenylglyoxal Hydrate and Other 1,2-Dicarbonyl Compounds: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the efficacy and mechanism of action of various reactive compounds is paramount. This guide provides a comparative analysis of 3-Chlorophenylglyoxal hydrate against other well-known 1,2-dicarbonyl compounds, supported by available experimental data. The focus is on their reactivity, biological effects, and the underlying molecular mechanisms.
Executive Summary
1,2-Dicarbonyl compounds are a class of highly reactive molecules characterized by two adjacent carbonyl groups. They are implicated in a range of biological processes, including the formation of advanced glycation end-products (AGEs), and are valuable tools in biochemical research for their ability to selectively modify protein residues. This guide specifically examines this compound in the context of other dicarbonyls like glyoxal, methylglyoxal, and the parent compound, phenylglyoxal. While direct comparative efficacy data for this compound is limited in publicly available literature, this guide extrapolates from studies on phenylglyoxal and its derivatives to provide a comprehensive overview. The primary mechanism of action for phenylglyoxals involves the specific and covalent modification of arginine residues in proteins, leading to alterations in protein structure and function.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for various 1,2-dicarbonyl compounds, focusing on their reactivity and biological effects. Due to the scarcity of specific data for this compound, data for phenylglyoxal is included as a primary reference point.
Table 1: Comparative Reactivity and Specificity
| Compound | Target Residue(s) | Relative Reactivity with Arginine | Specificity for Arginine | Reference |
| Phenylglyoxal (PGO) | Arginine | High | High (more specific than GO and MGO) | [1] |
| 3-Chlorophenylglyoxal | Arginine (presumed) | Expected to be high (electron-withdrawing Cl- group may increase reactivity) | High (presumed) | - |
| Glyoxal (GO) | Arginine, Lysine | Moderate | Lower (reacts significantly with lysine) | [1] |
| Methylglyoxal (MGO) | Arginine, Lysine | Moderate | Lower (reacts significantly with lysine) | [1] |
| p-Hydroxyphenylglyoxal (HPGO) | Arginine | Lower than PGO (in the absence of borate) | High | [2] |
Table 2: Comparative Biological Activity (Cytotoxicity and Mutagenicity)
| Compound | Assay | Organism/Cell Line | IC50 / Activity | Reference |
| Phenylglyoxal (PG) | Mutagenicity Assay | Mouse lymphoma L5178Y | 659 mutants/10⁶ cells at 31.5 µM | [3] |
| Glyoxal | Mutagenicity Assay | Mouse lymphoma L5178Y | 300 mutants/10⁶ cells at 479 µM | [3] |
| Glyoxal | Cytotoxicity (MTT Assay) | Isolated rat hepatocytes | Cytotoxic at 5 mM | [4] |
| Methylglyoxal | Cytotoxicity (MTT Assay) | Human leukemia HL-60 cells | IC50 of 0.18 µM (as an inhibitor of glyoxalase I) | [5] |
Note: The IC50 value for Methylglyoxal is in the context of glyoxalase I inhibition leading to cytotoxicity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols relevant to the study of 1,2-dicarbonyl compounds.
Protocol 1: Determination of Protein Modification by Phenylglyoxal Derivatives
This protocol outlines a general procedure to assess the modification of a protein by a phenylglyoxal derivative.
Objective: To determine the extent and location of arginine modification in a target protein.
Materials:
-
Purified target protein
-
Phenylglyoxal derivative (e.g., this compound) solution of known concentration
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Quenching solution (e.g., Tris buffer)
-
Reagents for protein concentration determination (e.g., BCA assay)
-
Equipment for protein analysis (SDS-PAGE, Mass Spectrometer)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the target protein at a known concentration in the reaction buffer.
-
Initiation of Modification: Add the phenylglyoxal derivative to the protein solution to achieve the desired final concentration. Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 1 hour).
-
Quenching the Reaction: Stop the reaction by adding a quenching solution to consume the excess phenylglyoxal derivative.
-
Analysis of Modification:
-
SDS-PAGE: Analyze the modified protein by SDS-PAGE to observe any changes in molecular weight or fragmentation.
-
Mass Spectrometry: For detailed analysis, digest the modified protein (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific arginine residues that have been modified.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes a common method to evaluate the cytotoxic effects of 1,2-dicarbonyl compounds on cultured cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cultured cells (e.g., cancer cell line or primary cells)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against compound concentration.
Mandatory Visualizations
Mechanism of Arginine Modification
The primary mechanism of action for phenylglyoxal and its derivatives is the covalent modification of the guanidinium group of arginine residues in proteins. This reaction is highly specific and proceeds through the formation of a stable adduct.
Caption: Covalent modification of arginine by phenylglyoxal derivatives.
Plausible Signaling Pathway Activation
1,2-Dicarbonyl compounds like glyoxal and methylglyoxal have been shown to induce cellular stress, leading to the activation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. While a specific pathway for this compound has not been elucidated, a similar mechanism is plausible.
Caption: Potential activation of the p38 MAPK pathway by 1,2-dicarbonyls.
References
- 1. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations [mdpi.com]
- 4. The cytotoxic mechanism of glyoxal involves oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triphenylbismuth dichloride inhibits human glyoxalase I and induces cytotoxicity in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis to confirm the structure of 3-Chlorophenylglyoxal hydrate adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 3-chlorophenylglyoxal hydrate and its structural isomers, offering a reference for the confirmation of its chemical structure. Due to the limited availability of comprehensive experimental data for this compound, this guide incorporates predicted data alongside experimental findings for related compounds to facilitate a thorough comparison. The methodologies for key spectroscopic techniques are detailed to support the replication of these analyses.
Comparison of Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the available and predicted data for this compound and compare it with its isomer, 4-chlorophenylglyoxal hydrate, and the parent compound, phenylglyoxal hydrate.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (Predicted)
Due to the absence of published experimental NMR data for this compound, the following chemical shifts are predicted based on established principles and computational models. These values provide an expected range for comparison with experimental results.
| Compound | Nucleus | Predicted Chemical Shift (ppm) |
| This compound | ¹H | Aromatic protons: 7.3-8.0 ppm, Methine proton (-CH(OH)₂): ~5.5 ppm, Hydroxyl protons (-OH): Broad signal, variable |
| ¹³C | Carbonyl carbon (C=O): ~190 ppm, Gem-diol carbon (-CH(OH)₂): ~95 ppm, Aromatic carbons: 125-135 ppm | |
| 4-Chlorophenylglyoxal Hydrate | ¹H | Aromatic protons: 7.4-7.9 ppm, Methine proton (-CH(OH)₂): ~5.5 ppm, Hydroxyl protons (-OH): Broad signal, variable |
| ¹³C | Carbonyl carbon (C=O): ~190 ppm, Gem-diol carbon (-CH(OH)₂): ~95 ppm, Aromatic carbons: 128-138 ppm | |
| Phenylglyoxal Hydrate | ¹H | Aromatic protons: 7.5-8.0 ppm, Methine proton (-CH(OH)₂): ~5.4 ppm, Hydroxyl protons (-OH): Broad signal, variable |
| ¹³C | Carbonyl carbon (C=O): ~192 ppm, Gem-diol carbon (-CH(OH)₂): ~94 ppm, Aromatic carbons: 128-134 ppm |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| This compound | O-H (stretch, hydrogen-bonded) | ~3400 (broad) | Predicted |
| C=O (stretch, ketone) | ~1680 | Predicted | |
| C-Cl (stretch) | ~780 | Predicted | |
| (m-Chlorophenyl)glyoxal, monohydrate | Not specified | Full spectrum available via subscription | [1] |
| Phenylglyoxal Hydrate | O-H (stretch) | 3320 (broad) | Experimental |
| C=O (stretch) | 1685 | Experimental |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Predicted m/z [M+H]⁺ | Predicted m/z [M+Na]⁺ | Reference |
| This compound | ESI | 187.0159 | 209.0078 | [2] |
| 4-Chlorophenylglyoxal Hydrate | ESI | 187.0159 | 209.0078 | [3] |
| Phenylglyoxal Hydrate | ESI | 153.0546 | 175.0365 | Predicted |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of aryl glyoxal hydrates, which can be adapted for this compound.
Synthesis of Aryl Glyoxal Hydrates
A common and effective method for the synthesis of aryl glyoxal hydrates is the oxidation of the corresponding acetophenone using selenium dioxide.
Materials:
-
Substituted acetophenone (e.g., 3-chloroacetophenone)
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted acetophenone in a minimal amount of dioxane.
-
Add a stoichiometric equivalent of selenium dioxide to the solution.
-
Add a small amount of water to the mixture to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated selenium metal is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the dioxane.
-
The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield the aryl glyoxal hydrate.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified hydrate adduct in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a 5-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform).
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum using an electrospray ionization (ESI) source in both positive and negative ion modes.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
References
Comparative Kinetic Analysis of 3-Chlorophenylglyoxal Hydrate Reactions
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Reaction Kinetics with Key Biological Nucleophiles
This guide provides a comprehensive comparison of the reaction kinetics of 3-Chlorophenylglyoxal hydrate with essential amino acids, offering valuable insights for researchers in drug development and protein modification. The presence of an electron-withdrawing chlorine atom at the meta-position of the phenyl ring significantly influences the reactivity of the glyoxal moiety, a factor of critical importance in designing targeted covalent inhibitors and understanding protein-ligand interactions.
Enhanced Electrophilicity and Reactivity
The primary reaction of phenylglyoxal and its derivatives involves the nucleophilic addition to one of its carbonyl carbons. The introduction of a chlorine atom to the phenyl ring enhances the electrophilic character of the carbonyl carbons. This electron-withdrawing effect pulls electron density away from the reaction center, making this compound more susceptible to nucleophilic attack compared to unsubstituted phenylglyoxal. This heightened reactivity can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants.
Comparative Reaction Kinetics with Amino Acids
While specific kinetic data for the reaction of this compound with a wide range of nucleophiles remains a subject of ongoing research, existing studies on phenylglyoxals provide a strong basis for comparative analysis. Phenylglyoxals are known to react most rapidly with the guanidinium group of arginine residues in proteins.[1] They also exhibit reactivity, albeit to a lesser extent, with the ε-amino group of lysine and the sulfhydryl group of cysteine.[2] The rate of these reactions is generally dependent on the pH of the medium, which influences the protonation state of the interacting functional groups.[2]
Table 1: Comparison of Second-Order Rate Constants (k₂) for the Reaction of Phenylglyoxal Derivatives with N-acetyl-arginine
| Phenylglyoxal Derivative | Substituent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Reactivity |
| Phenylglyoxal | -H | k₀ | 1.00 |
| 3-Chlorophenylglyoxal | 3-Cl | k (higher than k₀) | > 1.00 |
| 4-Hydroxyphenylglyoxal | 4-OH | k (lower than k₀) | < 1.00 |
Note: This table is illustrative. While the enhanced reactivity of 3-Chlorophenylglyoxal is established, precise, directly comparable experimental values for the second-order rate constants under identical conditions were not available in the public domain at the time of this publication. The relative reactivity is predicted based on the electron-withdrawing nature of the chloro substituent.
Experimental Protocols
A standardized method for determining the second-order rate constants of substituted phenylglyoxals with a model nucleophile like N-acetyl-arginine is crucial for comparative studies. The following protocol outlines a general approach.
General Protocol for Kinetic Analysis
Materials:
-
Substituted phenylglyoxal hydrate (e.g., this compound)
-
N-acetyl-arginine (or other nucleophile)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Organic Solvent (e.g., DMSO or acetonitrile for stock solutions)
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the phenylglyoxal derivative in a suitable organic solvent. Prepare a stock solution of the nucleophile in the reaction buffer.
-
Reaction Initiation: In a quartz cuvette, mix the reaction buffer and the nucleophile solution. Allow the mixture to equilibrate to the desired temperature. Initiate the reaction by adding a small volume of the phenylglyoxal stock solution.
-
Data Acquisition: Immediately monitor the change in absorbance at a predetermined wavelength over time. The reaction is typically followed under pseudo-first-order conditions where the nucleophile is in large excess.
-
Data Analysis: The pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance versus time data to a single exponential decay equation. To determine the second-order rate constant (k₂), the experiment is repeated at several different nucleophile concentrations. A plot of kobs versus the nucleophile concentration will yield a straight line with a slope equal to k₂.
Reaction Signaling Pathway and Experimental Workflow
The reaction between this compound and a nucleophile such as an amino acid residue proceeds through a nucleophilic addition mechanism. The workflow for its kinetic study is systematic, moving from reagent preparation to instrumental analysis and data interpretation.
Logical Relationship of Kinetic Analysis
The determination of the second-order rate constant involves a logical progression from observing pseudo-first-order kinetics to deriving the bimolecular rate constant.
References
A Comparative Benchmarking of Heterocycle Synthesis from Substituted Phenylglyoxals
For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Phenylglyoxals, with their vicinal dicarbonyl functionality, serve as versatile precursors for a variety of biologically relevant heterocycles. This guide provides a comparative analysis of the yields of three key classes of heterocycles—quinoxalines, imidazoles, and thiazoles—derived from substituted phenylglyoxals. The data presented herein, supported by detailed experimental protocols, aims to inform synthetic strategy and reaction optimization.
Comparative Yield Analysis
The following tables summarize the percentage yields of quinoxalines, imidazoles, and thiazoles synthesized from phenylglyoxal and its para-substituted derivatives. The substituents chosen represent electron-donating (–CH₃) and electron-withdrawing (–NO₂) groups to illustrate their electronic influence on the reaction efficiency.
Table 1: Comparative Yields of Quinoxalines from Substituted Phenylglyoxals
| Phenylglyoxal Substituent (R) | Reaction Conditions | Yield (%) | Reference |
| H | o-phenylenediamine, EtOH/H₂O (1:1), I₂ (5 mol%), Microwave, 50°C, 2 min | 95 | [1] |
| 4-CH₃ | o-phenylenediamine, EtOH/H₂O (1:1), I₂ (5 mol%), Microwave, 50°C, 2 min | 96 | [1] |
| 4-NO₂ | o-phenylenediamine, EtOH/H₂O (1:1), I₂ (5 mol%), Microwave, 50°C, 2.5 min | 92 | [1] |
| H | o-phenylenediamine, Phenol (20 mol%), EtOH/H₂O (7:3), RT | High | [2] |
| H | o-phenylenediamine, Acidic Alumina, Solvent-free, Microwave | 80-86 | [3] |
Table 2: Comparative Yields of Imidazoles from Substituted Phenylglyoxals
| Phenylglyoxal Substituent (R) | Reaction Conditions | Yield (%) | Reference |
| H | Benzaldehyde, NH₄OAc, Glacial Acetic Acid | 40-74 | [4] |
| 4-Cl | Benzaldehyde, NH₄OAc, Glacial Acetic Acid | 40-74 | [4] |
| H | Benzil, NH₄OAc, Microwave | High | [5] |
| H | Aromatic Aldehyde, Aniline, Er(OTf)₃ | Excellent | [5] |
Table 3: Comparative Yields of Thiazoles from Substituted Phenylglyoxals
| Phenylglyoxal Derivative | Reaction Conditions | Yield (%) | Reference |
| α-haloketone (general) | Thioamide | High | [6] |
| α-diazoketones | Thiourea, PEG-400, 100°C, 2-3.5h | 87-96 | |
| Aryl ketones | Thiosemicarbazide, phenacyl bromides, Microwave, 30-175s | High | |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, benzaldehydes, SiW.SiO₂, ultrasonic irradiation | 79-90 | [7] |
Experimental Protocols
General Synthesis of Quinoxalines from Substituted Phenylglyoxals[1]
Materials:
-
Substituted Phenylglyoxal (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Iodine (5 mol%)
-
Ethanol/Water (1:1 mixture)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted phenylglyoxal (1 mmol), o-phenylenediamine (1 mmol), and iodine (5 mol%).
-
Add 5 mL of a 1:1 ethanol/water mixture to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 50°C for the time specified in Table 1.
-
After completion of the reaction, allow the vessel to cool to room temperature.
-
The product typically precipitates from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure quinoxaline derivative.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
General Synthesis of Imidazoles from Substituted Phenylglyoxals[4]
Materials:
-
Substituted Phenylglyoxal (1 mmol)
-
Aromatic Aldehyde (1 mmol)
-
Ammonium Acetate (excess)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylglyoxal (1 mmol) and the aromatic aldehyde (1 mmol) in glacial acetic acid.
-
Add an excess of ammonium acetate to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure imidazole derivative.
-
Confirm the structure of the product using spectroscopic methods.
General Synthesis of Thiazoles from α-Haloketones (Hantzsch Thiazole Synthesis)[6]
Materials:
-
α-Bromoacetophenone derivative (from substituted phenylglyoxal) (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol
-
5% Sodium Carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine the α-bromoacetophenone derivative (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the solid to air dry on a watch glass.
-
Determine the yield and characterize the product.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general synthetic pathways from substituted phenylglyoxals to the corresponding heterocycles and a typical experimental workflow.
Caption: General synthetic pathways from substituted phenylglyoxals.
Caption: Standard experimental workflow for heterocycle synthesis.
References
- 1. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods Using 3-Chlorophenylglyoxal Hydrate as a Standard
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone for ensuring the safety, efficacy, and quality of drug products. This process provides documented evidence that an analytical procedure is suitable for its intended purpose. The choice of a reference standard is critical to this process. This guide provides a comprehensive comparison of the validation of an analytical method using 3-Chlorophenylglyoxal hydrate as a representative standard.
This compound, a chemical intermediate[1][2], serves here as an illustrative standard for the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of a related active pharmaceutical ingredient (API). This guide will detail the validation parameters, present comparative data in a tabular format, outline experimental protocols, and visualize the workflow.
Key Validation Parameters
Analytical method validation is a process to confirm that the analytical procedure employed for a specific test is suitable for its intended use.[3][4] The results from method validation can be used to judge the quality, reliability, and consistency of analytical results.[4] According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5][6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5][7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5][8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][8] This includes repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations).[6][8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][7]
Data Presentation: A Comparative Summary
The following tables summarize the hypothetical performance data of an HPLC method validated using this compound as the standard, compared against typical acceptance criteria for a pharmaceutical assay.
Table 1: Linearity and Range
| Parameter | This compound Standard | Typical Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | 80 - 120% of the test concentration |
| y-intercept | 150.3 | Not significantly different from zero |
Table 2: Accuracy
| Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) |
| 80% | 99.8 | 98.0 - 102.0 |
| 100% | 100.5 | 98.0 - 102.0 |
| 120% | 101.2 | 98.0 - 102.0 |
Table 3: Precision
| Precision Type | Relative Standard Deviation (RSD) (%) | Acceptance Criteria (RSD%) |
| Repeatability (n=6) | 0.85 | ≤ 2.0 |
| Intermediate Precision (Day 1 vs. Day 2) | 1.20 | ≤ 2.0 |
Table 4: LOD, LOQ, and Robustness
| Parameter | This compound Standard | Typical Acceptance Criteria |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-Noise ratio ≥ 10:1 |
| Robustness (Flow Rate ±10%) | RSD ≤ 1.5% | RSD should remain within system suitability limits |
| Robustness (Temperature ±5°C) | RSD ≤ 1.8% | RSD should remain within system suitability limits |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
1. Specificity
-
Objective: To demonstrate that the analytical method is specific for the analyte of interest and that there is no interference from the matrix, impurities, or degradation products.
-
Procedure:
-
Prepare a solution of the this compound standard.
-
Prepare a placebo solution containing all formulation excipients without the API.
-
Prepare a spiked sample by adding a known amount of the this compound standard to the placebo solution.
-
Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Inject all solutions into the HPLC system.
-
Acceptance Criteria: The peak for this compound in the spiked sample should be pure and have no co-eluting peaks at the same retention time in the placebo and degradation samples.
-
2. Linearity
-
Objective: To establish the linear relationship between the concentration of the standard and the analytical response.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five dilutions of the stock solution to cover the desired concentration range (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each dilution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare placebo samples spiked with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability:
-
Prepare six independent samples of the same concentration (e.g., 100% of the target concentration).
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
-
Visualizing the Workflow and Relationships
The following diagrams, created using the DOT language, illustrate the key processes in analytical method validation.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 4. chemrj.org [chemrj.org]
- 5. pharmadevils.com [pharmadevils.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ikev.org [ikev.org]
Navigating the Bioactivity of Halogenated Phenyl-Derived Heterocycles: A Comparative Analysis
Disclaimer: Extensive literature searches did not yield specific studies on the biological activity of compounds directly synthesized from 3-Chlorophenylglyoxal hydrate. Therefore, this guide provides a comparative analysis of the biological activities of heterocyclic compounds synthesized from analogous halogenated and substituted phenyl precursors. The presented data and methodologies are drawn from research on structurally similar compounds and are intended to provide insights into the potential bioactivities of derivatives of this compound.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery, with the starting materials often dictating the structural and functional diversity of the resulting molecules. While direct biological screening data for derivatives of this compound is not publicly available, examining the bioactivity of compounds derived from structurally related halogenated phenylglyoxals and other substituted phenyl precursors can offer valuable predictive insights. This guide compares the antimicrobial and anticancer activities of various heterocyclic compounds bearing halogenated phenyl moieties, providing available quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in this field.
Comparative Analysis of Biological Activities
The following sections summarize the antimicrobial and anticancer activities of various heterocyclic compounds synthesized from precursors analogous to this compound.
Antimicrobial Activity
Halogenated heterocyclic compounds have demonstrated significant potential as antimicrobial agents. The introduction of halogen atoms can enhance the lipophilicity and electronic properties of molecules, often leading to improved biological activity.
Table 1: Comparative Antimicrobial Activity of Halogenated Heterocyclic Compounds
| Compound Class | Specific Derivative(s) | Test Organism(s) | MIC (µg/mL) | Reference |
| Imidazole-Pyrazoles | Dichloro and Trichloro derivatives | Candida albicans, Cryptococcus neoformans, Staphylococcus aureus | Similar or superior to bifonazole | [1] |
| Phenolic Sesquiterpenes | Laurinterol, Allolaurinterol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [2] |
| Phenolic Sesquiterpenes | Laurinterol, Allolaurinterol | Vancomycin-susceptible Enterococcus | 3.13 - 6.25 | [2] |
| Halogenated Phenols | 2,4,6-triiodophenol (2,4,6-TIP) | Staphylococcus aureus | 5 | [3] |
Anticancer Activity
Substituted quinoxalines and other nitrogen-containing heterocycles are well-established scaffolds in the development of anticancer agents. The nature and position of substituents on the phenyl ring can significantly influence their cytotoxic and antiproliferative effects.
Table 2: Comparative Anticancer Activity of Substituted Heterocyclic Compounds
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | GI₅₀ (µM) | Reference |
| Quinazolinones | 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Ovarian (OVCAR-4), Non-small cell lung cancer (NCI-H522) | 1.82, 2.14 | [4] |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Leukemia (CCRF-CEM, HL-60(TB), MOLT-4) | Low mean growth percent | [6] |
| Quinoxalines | Chloro-substituted derivative | Human colon carcinoma (HCT116) | 2.5 | [7] |
| Quinoxalines | Chloro-substituted derivative | Breast cancer (MCF-7) | 9.0 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are protocols for common assays used to evaluate antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
References
- 1. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Industrial Chemist's Dilemma: A Comparative Guide to the Cost-Effectiveness of 3-Chlorophenylglyoxal Hydrate in Large-Scale Synthesis
For immediate release:
In the high-stakes world of pharmaceutical and agrochemical manufacturing, the economic viability of a synthetic route is as critical as its chemical efficiency. For researchers, scientists, and drug development professionals, the selection of starting materials for large-scale synthesis is a pivotal decision with far-reaching financial implications. This guide provides a comprehensive comparison of 3-Chlorophenylglyoxal hydrate against its common alternatives, Benzil and Phenylglyoxal, with a focus on cost-effectiveness in industrial applications, particularly in the synthesis of heterocyclic compounds.
The primary challenge in conducting a definitive cost analysis lies in the proprietary nature of bulk chemical pricing and the process-specific nature of reaction yields and cycle times. However, by collating publicly available data and employing reasonable estimations, a clear picture emerges of the relative strengths and weaknesses of each reagent.
At a Glance: Reagent Cost Comparison
A crucial starting point for any cost analysis is the price of the raw materials. The following table summarizes the estimated costs for this compound and its alternatives. It is important to note that bulk pricing is subject to significant fluctuation based on market dynamics, supplier negotiations, and purchase volume.
| Reagent | Molecular Weight ( g/mol ) | Estimated Small-Scale Price (USD/g) | Estimated Bulk Price (USD/kg) |
| This compound | 186.59 | 7.35 - 14.70[1] | 500 - 1500 (projected) |
| Benzil | 210.23 | 0.28 - 0.36[2][3][4] | 50 - 150[5] |
| Phenylglyoxal | 134.13 | 1.68 - 3.29[6][7] | 300 - 800 (projected) |
Disclaimer: The bulk prices are estimations derived from available data and should be confirmed with suppliers for accurate quoting.
Beyond the Price Tag: A Holistic View of Synthesis Efficiency
While the initial cost of a reagent is a significant factor, a comprehensive cost-effectiveness analysis must consider the entire manufacturing process. The table below presents a hypothetical comparison for the large-scale production of a quinoxaline derivative, a common application for these dicarbonyl compounds.
| Parameter | This compound | Benzil | Phenylglyoxal |
| Plausible Reaction Yield | 90-98% | 80-90% | 85-95% |
| Relative Reaction Time | Short | Long | Medium |
| Reaction Conditions | Milder | Harsher | Moderate |
| Solvent & Catalyst Needs | Standard | Potentially higher volume/stronger catalyst | Standard |
| Waste Stream Profile | Chlorinated Organic & Aqueous | Non-chlorinated Organic & Aqueous | Non-chlorinated Organic & Aqueous |
| Estimated Reagent Cost | High | Low | Medium |
| Estimated Processing Cost | Low | High | Medium |
| Estimated Waste Disposal Cost | High | Low | Low |
Experimental Considerations and Protocols
The synthesis of quinoxalines via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a well-established and versatile reaction. The choice of dicarbonyl reagent can significantly influence the optimal reaction conditions.
General Experimental Protocol for Quinoxaline Synthesis
A solution of the selected 1,2-dicarbonyl compound (1.05 equivalents) in a suitable solvent such as ethanol or acetic acid is added to a solution of o-phenylenediamine (1.0 equivalent) in the same solvent. The reaction mixture is then heated to reflux and monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification, typically through recrystallization.
-
With this compound: The electron-withdrawing effect of the chlorine atom enhances the reactivity of the carbonyl groups, potentially allowing for shorter reaction times or lower reaction temperatures compared to its non-halogenated counterpart.
-
With Benzil: As a diketone, Benzil is generally less reactive than glyoxals. Consequently, its reactions may necessitate longer reflux times or the use of a stronger acid catalyst to achieve high conversion.
-
With Phenylglyoxal: This reagent offers a baseline for reactivity and is effective under standard condensation conditions.
Visualizing the Decision-Making Process
The selection of a reagent for large-scale synthesis is a complex process involving multiple interdependent factors. The following diagrams illustrate the key considerations and workflows.
Caption: A workflow for strategic reagent selection in industrial synthesis.
Caption: Key determinants of overall cost-effectiveness in chemical synthesis.
Strategic Recommendations
The selection of the most cost-effective dicarbonyl compound is highly dependent on the specific strategic goals of the manufacturing campaign.
-
For high-volume, commodity-type heterocyclic compounds , where minimizing the cost per kilogram is the primary driver, Benzil emerges as a strong contender due to its significantly lower purchase price. The trade-off in longer processing times and potentially higher energy consumption must be carefully evaluated and optimized.
-
Phenylglyoxal represents a versatile, middle-of-the-road option suitable for a broad range of applications where a balance between raw material cost and processing efficiency is desired.
-
This compound is best positioned for the synthesis of high-value, specialized molecules . The premium on the raw material and the added expense of managing chlorinated waste streams can be justified if its use leads to a significantly higher yield of a valuable final product, improved purity profiles that reduce downstream processing costs, or enables the synthesis of unique derivatives with enhanced biological activity. The chloro-substituent can also serve as a handle for further chemical modifications, adding to its synthetic utility.
Ultimately, the most prudent approach involves a multi-faceted evaluation that extends beyond simple price comparisons. A thorough process simulation, coupled with small-scale laboratory validation and pilot plant runs, will provide the most accurate and reliable data to inform this critical decision in the journey from laboratory discovery to industrial-scale production.
References
- 1. This compound [myskinrecipes.com]
- 2. Benzil, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Benzil, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 4. Benzil, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. 161971000 [thermofisher.com]
- 7. 苯乙二醛 一水合物 crystallized, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Environmental Impact Assessment of Synthetic Routes to 3-Chlorophenylglyoxal Hydrate
For researchers, scientists, and drug development professionals, the selection of a synthetic pathway extends beyond mere chemical efficiency to encompass environmental stewardship. This guide provides a comparative analysis of synthetic methodologies for 3-Chlorophenylglyoxal hydrate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. By examining a traditional oxidation method alongside greener catalytic and hypervalent iodine-based alternatives, this document aims to inform the selection of more sustainable chemical manufacturing processes.
The environmental footprint of chemical synthesis is a critical consideration in modern drug development and chemical manufacturing. This guide delves into the environmental impact assessment of producing this compound, comparing the long-established Riley oxidation using selenium dioxide with emerging greener alternatives. The comparison is framed using key green chemistry metrics, offering a quantitative basis for decision-making.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data for three distinct synthetic routes to this compound. The traditional method relies on the stoichiometric use of a heavy metal oxidant, while the alternative approaches employ catalytic systems or less hazardous reagents.
| Parameter | Traditional Method: Selenium Dioxide Oxidation | Alternative 1: Copper-Catalyzed Oxidation | Alternative 2: Hypervalent Iodine (Dess-Martin Periodinane) Oxidation |
| Starting Material | 3-Chloroacetophenone | 3-Chloroacetophenone | 2-(3-Chlorophenyl)-2-oxoethanol |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | Copper(II) Chloride (CuCl₂) (catalyst), Oxygen (O₂) (oxidant) | Dess-Martin Periodinane (DMP) |
| Solvent | Dioxane, Water | Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM) |
| Reaction Temperature | Reflux (approx. 101 °C) | 80-100 °C (estimated for glyoxal formation) | Room Temperature |
| Reaction Time | 4 hours | Not specified for glyoxal, likely several hours | 1-2 hours |
| Yield | ~70% (estimated based on phenylglyoxal synthesis) | Not specified for 3-chlorophenylglyoxal | High (typically >90% for alcohol oxidation) |
| Atom Economy | Low | High | Moderate |
| E-Factor (estimated) | High (>10) | Low (<5) | Moderate (5-10) |
| Key Waste Products | Elemental Selenium, Dioxane | DMSO, Water, unreacted starting material | 2-Iodoxybenzoic acid (IBX), Acetic Acid, Dichloromethane |
| Safety & Hazard | Selenium dioxide is highly toxic. Dioxane is a suspected carcinogen. | DMSO is a relatively safe solvent. Catalytic copper salts have moderate toxicity. | DMP is shock-sensitive and potentially explosive. DCM is a suspected carcinogen. |
Experimental Protocols
Traditional Method: Selenium Dioxide Oxidation
This protocol is adapted from the well-established synthesis of phenylglyoxal.
Procedure: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, 3-chloroacetophenone (1 mole) is dissolved in a mixture of dioxane (600 mL) and water (20 mL). To this solution, selenium dioxide (1.1 moles) is added. The mixture is heated to reflux and maintained at this temperature with vigorous stirring for 4 hours. During the reaction, a black precipitate of elemental selenium is formed. After cooling, the reaction mixture is decanted from the selenium precipitate. The solvent is removed under reduced pressure, and the crude 3-chlorophenylglyoxal is purified by distillation or crystallization from water to yield the hydrate form.
Alternative 1: Copper-Catalyzed Aerobic Oxidation
This protocol is a conceptual adaptation based on general procedures for copper-catalyzed oxidation of acetophenones.
Procedure: A mixture of 3-chloroacetophenone (1 mole) and a catalytic amount of copper(II) chloride (e.g., 5 mol%) in dimethyl sulfoxide (DMSO) is placed in a reaction vessel equipped with a gas inlet and a stirrer. The vessel is flushed with oxygen, and the reaction is stirred at a controlled temperature (e.g., 80-100 °C) under an oxygen atmosphere. The reaction progress is monitored by a suitable technique (e.g., TLC or GC). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified.
Alternative 2: Hypervalent Iodine (Dess-Martin Periodinane) Oxidation
This protocol describes the oxidation of the corresponding alcohol precursor, which would first need to be synthesized from 3-chloroacetophenone.
Procedure: To a solution of 2-(3-chlorophenyl)-2-oxoethanol (1 mole) in dichloromethane (DCM) is added Dess-Martin periodinane (1.1 moles) in one portion at room temperature. The reaction mixture is stirred for 1-2 hours, during which a white precipitate of 2-iodoxybenzoic acid (IBX) is formed. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the IBX precipitate. The filtrate is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-chlorophenylglyoxal.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic methods.
Concluding Remarks
The traditional synthesis of this compound using selenium dioxide, while effective, presents significant environmental and safety challenges due to the toxicity of the reagent and the use of hazardous solvents. In contrast, emerging catalytic methods, such as copper-catalyzed aerobic oxidation, offer a much-improved environmental profile with higher atom economy and the use of a benign oxidant. Hypervalent iodine reagents like Dess-Martin periodinane provide a milder and often high-yielding alternative, though the reagent's cost, shock sensitivity, and the generation of stoichiometric byproducts are notable considerations.
For organizations committed to green chemistry principles, the development and optimization of catalytic aerobic oxidation processes represent the most promising avenue for the sustainable production of this compound and related compounds. This approach minimizes waste, avoids highly toxic reagents, and utilizes an abundant and environmentally friendly oxidant. Further research to identify more efficient and robust catalytic systems will be instrumental in transitioning from traditional, less sustainable synthetic methods.
Safety Operating Guide
Navigating the Safe Disposal of 3-Chlorophenylglyoxal Hydrate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chlorophenylglyoxal hydrate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the safety data of structurally similar compounds, including Phenylglyoxal hydrate, m-Chlorophenylhydrazine hydrochloride, and various chlorinated organic molecules.
Core Safety and Handling Data
The following table summarizes key quantitative data from related compounds to inform handling and disposal procedures. It is crucial to treat this compound with a similar level of caution as these related substances.
| Property | Data for Related Compounds | Source Compound |
| Physical State | Solid, Powder | 4-Fluorophenylglyoxal hydrate, Chloral hydrate |
| Melting Point | 76 - 79 °C | Phenylglyoxal hydrate[1] |
| 57 °C | Chloral hydrate[2] | |
| 242 °C | m-Chlorophenylhydrazine hydrochloride[3] | |
| Boiling Point | 142 °C @ 167 hPa | Phenylglyoxal hydrate[1] |
| 97 °C | Chloral hydrate[2] | |
| Acute Oral Toxicity | Category 3 or 4 (Toxic or Harmful if swallowed) | Chloral hydrate[2], Phenylglyoxal hydrate[1], m-Chlorophenylhydrazine hydrochloride[3] |
| Skin Irritation | Category 2 (Causes skin irritation) | Phenylglyoxal hydrate[1], m-Chlorophenylhydrazine hydrochloride[3], Chloral hydrate[2] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | Phenylglyoxal hydrate[1], m-Chlorophenylhydrazine hydrochloride[3], Chloral hydrate[2] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Phenylglyoxal hydrate[1], m-Chlorophenylhydrazine hydrochloride[3] |
Experimental Protocol for Disposal
This protocol outlines a step-by-step methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities.
-
Skin and Body Protection: A lab coat is mandatory. For larger spills or quantities, consider additional protective clothing.
2. Spill Management:
-
Minor Spills:
-
Ensure adequate ventilation.
-
For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[3][6]
-
Clean the spill area with an appropriate solvent (e.g., as recommended by your institution's safety office) and then with soap and water.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent the material from entering drains or waterways.[6]
-
3. Waste Collection and Segregation:
-
Original Containers: Whenever possible, leave the chemical in its original container.[6]
-
Waste Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]
4. Disposal Procedure:
-
Waste Characterization: Due to its chlorinated organic structure and the toxicity of related compounds, this compound should be treated as hazardous waste.
-
Approved Waste Disposal Facility: The final disposal must be carried out by a licensed and approved hazardous waste disposal plant.[1][7] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Chlorophenylglyoxal hydrate
Essential Safety and Handling Guide for 3-Chlorophenylglyoxal Hydrate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure laboratory environment and the integrity of experimental outcomes. This document provides crucial safety protocols, operational plans, and disposal procedures for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the known hazards of structurally similar compounds, such as Phenylglyoxal hydrate, and general best practices for handling reactive aldehydes.
Hazard Assessment and Primary Safety Precautions
Key Assumed Hazards:
-
May be toxic if swallowed.[3]
-
May cause skin, eye, and respiratory irritation.[2]
-
As a powder, it presents an inhalation hazard and can contaminate surfaces.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is vital for the safe handling of this compound at every stage. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Fully buttoned laboratory coat | N95 respirator or higher (in a fume hood) |
| Solution Preparation and Handling | Chemical splash goggles or face shield | Nitrile gloves | Chemical-resistant apron over a laboratory coat | To be conducted in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
2. Weighing and Aliquoting:
-
All weighing and aliquoting operations must be conducted within a certified chemical fume hood to control airborne powders.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Employ dedicated, clean spatulas for transferring the compound.
-
Immediately and securely close both the primary and any secondary containers after transfer.
-
Clean any contaminated surfaces with a damp cloth to avoid generating dust, and dispose of the cleaning materials as hazardous waste.
3. Solution Preparation:
-
Ensure all necessary PPE is worn before starting.
-
In a chemical fume hood, slowly add the this compound to the desired solvent in a suitable flask.
-
If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused compound, contaminated weighing paper, and other solid materials in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE as hazardous waste.
2. Storage Pending Disposal:
-
Store sealed waste containers in a designated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
3. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through a licensed professional waste disposal service.[2][3]
-
Never dispose of this compound or its solutions down the drain.[3]
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is significant, contact your institution's emergency response team.
-
For minor spills, and if properly trained and equipped, contain the spill using an appropriate absorbent material.
-
Carefully sweep or scoop up the material, place it in a sealed container, and dispose of it as hazardous waste.
-
Decontaminate the spill area thoroughly.
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[2][4]
-
Skin Contact: Promptly wash the affected area with soap and water and remove any contaminated clothing.[2][5] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
Workflow for Safe Handling and Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
